(S)-Stiripentol-d9
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
(E,3S)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1/i1D3,2D3,3D3 |
InChI Key |
IBLNKMRFIPWSOY-BYVHFHJDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@H](/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Stiripentol-d9: Chemical Properties, Structure, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (S)-Stiripentol-d9. This deuterated analog of the anticonvulsant drug Stiripentol is a critical tool in pharmacokinetic and pharmacodynamic research, serving as an internal standard for quantitative analysis.
Core Chemical and Physical Properties
This compound is the isotopically labeled form of the S-enantiomer of Stiripentol, an antiepileptic agent. Deuteration, the replacement of hydrogen with deuterium atoms, enhances its utility in mass spectrometry-based analytical methods by increasing its molecular weight without significantly altering its chemical behavior.[1] This makes it an ideal internal standard for the precise quantification of Stiripentol in biological matrices.[2]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₄H₉D₉O₃[3] |
| Molecular Weight | 243.35 g/mol [3][4] |
| CAS Number | 144017-66-3[1] |
| Purity | ≥99% deuterated forms (d₁-d₉)[2]; >95% (HPLC)[5] |
| Appearance | Solid[2] |
| Solubility | Soluble in Chloroform[2] |
| Storage Temperature | -20°C[3][5] |
Chemical Structure and Identification
The structural identity of this compound is defined by its systematic name and various chemical identifiers. The deuterium atoms are located on the tert-butyl group.
Structural and Identification Data
| Identifier | Value |
| IUPAC Name | (3S)-1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol-d9 |
| SMILES | OC(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])/C=C/C1=CC(OCO2)=C2C=C1[2] |
| InChI Key | IBLNKMRFIPWSOY-QPYRMXHWSA-N[2] |
| Synonyms | (S)-4,4-Dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol-d9, BCX 2600-d9[4][6] |
Experimental Protocols
While specific synthesis protocols for this compound are proprietary, the general synthesis of racemic Stiripentol is well-documented and provides a foundational understanding. The synthesis of the deuterated analog would involve the use of a deuterated starting material, specifically deuterated 3,3-dimethyl-2-butanone (pinacolone-d9). Subsequent chiral separation is required to isolate the (S)-enantiomer.
General Synthesis of Racemic Stiripentol
The synthesis of racemic Stiripentol is typically achieved through a two-step process: a Claisen-Schmidt condensation followed by a selective reduction.
Step 1: Claisen-Schmidt Condensation
This step involves the base-catalyzed reaction of piperonal (3,4-methylenedioxybenzaldehyde) with 3,3-dimethyl-2-butanone to form the α,β-unsaturated ketone, 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one.
Step 2: Selective Reduction
The resulting α,β-unsaturated ketone is then selectively reduced to the allylic alcohol, racemic Stiripentol, using a reducing agent such as sodium borohydride (NaBH₄).[7]
A detailed protocol for the reduction step is as follows[7]:
-
To an ice-cold solution of 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one (1.0 g, 4.3 mmol) in methanol (10 mL), add sodium borohydride (0.49 g, 13.0 mmol) portion-wise under stirring.
-
Allow the resulting solution to stir at room temperature for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the solution by adding a mixture of ice and 37% HCl portion-wise.
-
Filter the precipitated solid, wash with cold water (10 mL), and dry to yield racemic Stiripentol.
Chiral Separation
To obtain the specific (S)-enantiomer, a chiral separation of the racemic Stiripentol mixture is necessary. This is commonly performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Analytical Methodology: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method with a photodiode array detector (DAD) can be used for the determination of Stiripentol and its degradation products. This method can be adapted for the analysis of this compound.
Chromatographic Conditions:
-
Column: Symmetry C18
-
Detection: Photodiode Array (DAD)
This method has been validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[6][8]
Visualizing Methodologies and Relationships
Diagrams generated using Graphviz can effectively illustrate experimental workflows and logical relationships.
Caption: Synthesis and analysis workflow for this compound.
Caption: Logical relationship of Stiripentol and its deuterated analog.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. CN102690252A - Preparation method of stiripentol - Google Patents [patents.google.com]
- 3. Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile One-Pot Process for the Synthesis of Stiripentol. : Oriental Journal of Chemistry [orientjchem.org]
- 5. Stiripentol | C14H18O3 | CID 5311454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Stiripentol-d9: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary application of (S)-Stiripentol-d9 in research, focusing on its role as a critical tool in the quantitative analysis of the anti-epileptic drug, Stiripentol. This document provides a comprehensive overview of the methodologies where this deuterated analog is employed, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.
The Role of this compound in Bioanalytical Research
This compound is a stable, isotopically labeled version of (S)-Stiripentol, a chiral form of the anticonvulsant drug. In research, its primary and critical function is to serve as an internal standard (IS) in bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This is because this compound is chemically identical to the analyte of interest, (S)-Stiripentol, and thus exhibits nearly identical behavior during sample preparation (e.g., extraction, derivatization) and chromatographic separation. However, due to the presence of nine deuterium atoms, it has a distinct, higher mass. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
By adding a known concentration of this compound to biological samples (such as plasma or serum) at the beginning of the analytical process, researchers can accurately quantify the concentration of Stiripentol in those samples. The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for any variability or loss that may occur during the analytical procedure, thereby ensuring the accuracy, precision, and reliability of the results.
Quantitative Data Summary
The following tables summarize key quantitative data related to Stiripentol, the analysis of which is facilitated by the use of this compound.
Table 1: Efficacy of Stiripentol in Dravet Syndrome (STICLO Studies)
| Outcome | Stiripentol Group | Placebo Group | p-value |
| STICLO France | |||
| Responder Rate (≥50% seizure reduction) | 71% | 5% | <0.0001 |
| Seizure-Free | 43% | 0% | 0.0013 |
| STICLO Italy | |||
| Responder Rate (≥50% seizure reduction) | 67% | 9% | 0.0006 |
| Seizure-Free | 25% | 0% | - |
Table 2: Pharmacokinetic Parameters of Stiripentol
| Parameter | Value | Notes |
| Absorption | ||
| Tmax (Time to peak concentration) | 2 to 3 hours | - |
| Distribution | ||
| Protein Binding | ~99% | Highly bound to plasma proteins. |
| Apparent Volume of Distribution (Vd) | 32 to 192 L | Increases with body weight. |
| Metabolism | ||
| Primary Enzymes | CYP1A2, CYP2C19, CYP3A4 | Also an inhibitor of several CYP enzymes. |
| Elimination | ||
| Half-life (t½) | 4.5 to 13 hours | Dose-dependent; increases with higher doses. |
| Clearance | Non-linear | Decreases with repeated administration. |
Experimental Protocols
Pharmacokinetic Study of Stiripentol in Human Plasma
Objective: To determine the concentration-time profile of Stiripentol in human plasma following oral administration.
Methodology:
-
Sample Collection: Blood samples are collected from subjects at predetermined time points after administration of Stiripentol. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of a working solution of this compound (internal standard) in methanol.
-
Vortex mix for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A chiral column (e.g., Lux Amylose-2, 150 x 4.6 mm, 5 µm) is used for enantiomeric separation.
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 5 mM ammonium acetate buffer (50:50, v/v).[1]
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions (Hypothetical):
-
Stiripentol: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 9 Da) -> Q3 (Product Ion)
-
-
Data Analysis: The peak area ratio of Stiripentol to this compound is used to construct a calibration curve and quantify the concentration of Stiripentol in the unknown samples.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
(S)-Stiripentol-d9: A Technical Guide to Isotopic Purity and Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling of (S)-Stiripentol-d9, a deuterated analog of the anti-epileptic drug Stiripentol. This document details the synthesis, analytical methodologies for purity assessment, and the underlying mechanism of action relevant to its therapeutic function.
Introduction to this compound
This compound is a stable isotope-labeled version of (S)-Stiripentol, an anticonvulsant medication used in the treatment of Dravet syndrome. The incorporation of nine deuterium atoms in place of hydrogen atoms at the tert-butyl group enhances its metabolic stability and makes it a valuable tool for pharmacokinetic and pharmacodynamic studies.[1] The deuterated analog allows for precise tracking and metabolic analysis, particularly in mass spectrometry-based assays, aiding in the optimization of dosing strategies.[1]
Isotopic Purity and Labeling
The isotopic purity of this compound is a critical parameter for its use in research and as an internal standard. It is typically defined by the percentage of the desired d9 species and the distribution of other isotopic variants (d0-d8).
Quantitative Data on Isotopic Purity
Commercial suppliers of this compound provide specifications for its isotopic and chemical purity. The following table summarizes available data.
| Parameter | Specification | Source |
| Chromatographic Purity (by HPLC) | >90% | Certificate of Analysis[2] |
| Deuterated Forms (d1-d9) | ≥99% | Cayman Chemical[3] |
| Molecular Formula | C₁₄H₉D₉O₃ | LGC Standards[4] |
| Molecular Weight | 243.35 g/mol | LGC Standards[4] |
| CAS Number | 144017-66-3 | Biosynth[1] |
Note: Detailed isotopic distribution (e.g., %d9, %d8, etc.) is often proprietary and not publicly available. Researchers should request a detailed Certificate of Analysis from the supplier for lot-specific data.
Location of Deuterium Labeling
The nine deuterium atoms are located on the two methyl groups and the tertiary carbon of the tert-butyl moiety of the Stiripentol molecule. This is chemically described as 1-(1,3-benzodioxol-5-yl)-4,4-bis(methyl-d3)pent-1-en-5,5,5-d3-3-ol.[2]
The following diagram illustrates the chemical structure of this compound and the positions of the deuterium labels.
Caption: Chemical structure of this compound with deuterium labeling on the tert-butyl group.
Experimental Protocols
Synthesis of this compound
A general synthetic route for Stiripentol involves the Claisen-Schmidt condensation of piperonal with pinacolone, followed by selective reduction of the resulting α,β-unsaturated ketone.[5] For the deuterated analog, a deuterated version of pinacolone (pinacolone-d9) would be utilized as a starting material.
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity of deuterated compounds.[6][7]
General Protocol:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire full-scan mass spectra over a relevant m/z range to include the molecular ions of all expected isotopic species (d0 to d9).
-
Data Analysis:
-
Identify the monoisotopic peak of the unlabeled Stiripentol (d0).
-
Identify and integrate the peak areas of the molecular ions for each deuterated species (d1 through d9).
-
Correct for the natural isotopic abundance of C13.
-
Calculate the percentage of each isotopic species relative to the total integrated area of all species.
-
Workflow for Isotopic Purity Analysis by MS:
Caption: Experimental workflow for determining the isotopic purity of this compound using HRMS.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of this compound. The absence of signals in the ¹H NMR spectrum corresponding to the tert-butyl protons, and the characteristic splitting pattern in the ¹³C NMR spectrum for the deuterated carbons, confirm the location of the deuterium labels. Quantitative NMR (qNMR) can also be employed to determine isotopic enrichment.[8]
Mechanism of Action: GABAergic Pathway Modulation
Stiripentol's primary mechanism of action is the potentiation of GABAergic neurotransmission.[9] It acts as a positive allosteric modulator of GABA-A receptors, increasing the duration of the chloride channel opening in a manner similar to barbiturates.[10][11] This enhances the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability and seizure activity. Stiripentol shows a greater effect on GABA-A receptors containing α3 subunits.[12][13][14]
Signaling Pathway of Stiripentol's Action:
Caption: Signaling pathway illustrating the positive allosteric modulation of the GABA-A receptor by this compound.
References
- 1. This compound | 144017-66-3 | UFA01766 | Biosynth [biosynth.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Stiripentol-d9 | CAS 1185239-64-8 | LGC Standards [lgcstandards.com]
- 5. Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. Stiripentol - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 12. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-convulsant stiripentol acts directly on the GABA(A) receptor as a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Stiripentol-d9: A Technical Guide to Certificate of Analysis and Supplier Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and supplier specifications for (S)-Stiripentol-d9. It is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the quality of this isotopically labeled compound for research and preclinical studies. This document outlines typical analytical data, experimental methodologies, and the relationship between quality control documentation.
Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document issued by a supplier that certifies the quality and purity of a specific batch of a product. The following table summarizes the typical data found on a CoA for this compound.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method Reference |
| Identification | ||
| Chemical Name | (S)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-d6-pent-1-en-3-ol-5,5,5-d3 | IUPAC Nomenclature |
| CAS Number | 144017-66-3 (for (S)-Stiripentol) | Chemical Abstracts |
| Molecular Formula | C₁₄H₉D₉O₃ | Elemental Analysis |
| Molecular Weight | 243.35 g/mol | Mass Spectrometry |
| Physical Properties | ||
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Chloroform | USP <1236> |
| Purity | ||
| Chromatographic Purity | ≥98.0% | HPLC |
| Enantiomeric Purity (e.e.) | ≥99.0% (S)-enantiomer | Chiral HPLC |
| Isotopic Enrichment | ||
| Deuterated Forms (d₁-d₉) | ≥99% | Mass Spectrometry |
| Residual Solvents | ||
| As per USP <467> | Conforms to limits | GC-HS |
| Storage | ||
| Recommended Conditions | Store at 2-8°C, protected from light | Stability Studies |
Supplier Specifications
Supplier specifications provide a general overview of the product's characteristics and are typically found on product data sheets. These specifications may be less detailed than a batch-specific CoA but offer a good baseline for product quality.
Table 2: Typical Supplier Specifications for this compound
| Specification | Typical Value |
| Purity (HPLC) | >95%[1] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₉)[2] |
| Appearance | Solid[2] |
| Molecular Formula | C₁₄H₉D₉O₃[2][3] |
| Molecular Weight | ~243.35 g/mol [3][4][5] |
| Storage Temperature | -20°C or 2-8°C[3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the data presented in a CoA. The following sections outline the typical experimental protocols used for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is used to separate and quantify the (S) and (R) enantiomers of Stiripentol, ensuring the enantiomeric excess of the desired (S)-isomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-RH (or equivalent chiral stationary phase).[6][7]
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 30:70 v/v).[6][7]
-
Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention times of the (S) and (R) enantiomers are determined, and the peak areas are used to calculate the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of the molecule, while ²H (Deuterium) NMR can be used to confirm the positions of deuteration.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[8]
-
Procedure for ¹H NMR: A small amount of the sample is dissolved in the deuterated solvent. The absence or significant reduction of proton signals at the deuterated positions confirms successful labeling.
-
Procedure for ²H NMR: This technique directly observes the deuterium nuclei. The sample is dissolved in a non-deuterated solvent. The resulting spectrum will show signals corresponding to the deuterium atoms in the molecule, confirming their presence and chemical environment.[9][10]
Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment
Mass spectrometry is used to determine the molecular weight of the compound and to quantify the level of isotopic enrichment.
-
Instrumentation: High-resolution mass spectrometer (e.g., LC-MS or GC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) or another suitable technique.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of molecules that are deuterated and the distribution of different deuterated species (d₁ through d₉).[11][12] The general procedure involves evaluating the linearity of the mass spectrometer, determining the purity of the mass cluster with a natural abundance analogue, and comparing the measured isotope distribution with theoretical calculations for different enrichment levels.[11][12]
Quality Control Workflow
The relationship between a Certificate of Analysis and supplier specifications is integral to the quality control process in the procurement of research materials.
Caption: Quality control workflow from supplier specifications to the researcher's evaluation of the Certificate of Analysis.
This guide provides a foundational understanding of the key quality attributes of this compound. For specific applications, researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier.
References
- 1. Stiripentol-d9 | CAS 1185239-64-8 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Stiripentol-d9 | C14H18O3 | CID 46782940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. fue.edu.eg [fue.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Analytical Edge: Leveraging Deuterated Stiripentol in Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical bioanalysis, achieving the highest levels of accuracy, precision, and robustness is paramount. For the antiepileptic drug stiripentol, the use of a deuterated analog as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods has emerged as a best practice, offering significant advantages over traditional approaches. This technical guide delves into the core benefits of using deuterated stiripentol, providing quantitative data, detailed experimental protocols, and visual workflows to support its implementation in a research and drug development setting.
The Superiority of Deuterated Internal Standards
The ideal internal standard (IS) in LC-MS analysis should mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection. A stable isotope-labeled (SIL) internal standard, such as deuterated stiripentol, is the gold standard for achieving this. By incorporating deuterium atoms into the stiripentol molecule, a compound is created that is chemically identical to the analyte but has a higher mass. This subtle yet critical difference is the key to its superior performance.
One of the primary advantages is the co-elution of the analyte and the deuterated internal standard. Since they share the same physicochemical properties, they behave identically during chromatographic separation. This co-elution ensures that any variations in analytical conditions, such as fluctuations in mobile phase composition or column temperature, affect both the analyte and the internal standard equally. Most importantly, it provides the most effective compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine). This leads to significantly improved data quality, characterized by enhanced precision and accuracy.
Quantitative Performance Metrics: A Comparative Overview
| Parameter | Method Using Deuterated Stiripentol (Stiripentol-D9) | Typical Challenges with Non-Deuterated Internal Standards |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | May be higher due to greater variability and matrix effects. |
| Precision (% Relative Standard Deviation) | 0.692% to 0.723%[1] | Often higher and more variable, potentially exceeding regulatory acceptance criteria. |
| Accuracy (% of Nominal Concentration) | 98.40% to 98.53%[1] | Can be significantly impacted by differential matrix effects between the analyte and the IS. |
| Linearity (r) | > 0.999[1] | May be more difficult to achieve over a wide dynamic range. |
Experimental Protocols
Synthesis of Deuterated Stiripentol (Stiripentol-D9)
A detailed, step-by-step protocol for the synthesis of stiripentol-D9 is not publicly available. However, based on published syntheses of stiripentol, a plausible route would involve the use of deuterated starting materials. The following is a generalized protocol adapted from known synthetic routes for stiripentol, highlighting the incorporation of deuterium.
Reaction Scheme:
Materials:
-
Piperonal
-
Pinacolone-d9 (tert-Butyl methyl ketone-d9)
-
Sodium hydroxide or other suitable base
-
Methanol or other suitable solvent
-
Sodium borohydride or other suitable reducing agent
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a reaction vessel, dissolve piperonal and a molar excess of pinacolone-d9 in methanol.
-
Slowly add a solution of sodium hydroxide in methanol to the mixture while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid).
-
Extract the resulting deuterated chalcone intermediate with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude chalcone-d9 by column chromatography on silica gel.
-
Reduction: Dissolve the purified chalcone-d9 in methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with water and extract the stiripentol-D9 with diethyl ether.
-
Wash the organic layer, dry, and concentrate to yield the crude product.
-
Purify the stiripentol-D9 by recrystallization or column chromatography.
-
Confirm the identity and isotopic purity of the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Bioanalytical Method for Stiripentol in Human Plasma using LC-MS/MS
This protocol describes the quantification of stiripentol enantiomers in human plasma using a deuterated internal standard.
1. Sample Preparation: Liquid-Liquid Extraction
Workflow for the liquid-liquid extraction of stiripentol from plasma.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | Chiral column (e.g., Lux Amylose-2, 150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic elution with 50:50 (v/v) acetonitrile and 5 mM ammonium acetate buffer[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| MRM Transitions | To be optimized for stiripentol and stiripentol-D9 |
3. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the stiripentol enantiomers to the deuterated internal standard against the nominal concentration of the calibrators.
-
The concentration of stiripentol enantiomers in unknown samples is then determined from the calibration curve using the measured peak area ratios.
Stiripentol Metabolism
Understanding the metabolic fate of a drug is crucial in drug development. Stiripentol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2, CYP2C19, and CYP3A4.[2] The main metabolic pathways are demethylenation of the methylenedioxy group and glucuronidation.[2]
Simplified metabolic pathway of stiripentol.
Conclusion
The use of deuterated stiripentol as an internal standard represents a significant advancement in the bioanalysis of this important antiepileptic drug. The inherent advantages of co-elution and effective compensation for matrix effects translate into tangible improvements in data quality, as evidenced by the high precision, accuracy, and sensitivity of validated LC-MS/MS methods. For researchers and drug development professionals, the adoption of this methodology is a critical step towards generating reliable and robust pharmacokinetic and toxicokinetic data, ultimately contributing to the safer and more effective use of stiripentol in the clinic. The detailed protocols and workflows provided in this guide serve as a valuable resource for the implementation of this superior bioanalytical strategy.
References
Pharmacological profile of the parent compound stiripentol
Pharmacological Profile of Stiripentol: A Technical Guide
Abstract
Stiripentol is a structurally unique, aromatic allylic alcohol compound utilized as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome, a severe form of childhood epilepsy.[1][2][3] Its pharmacological profile is multifaceted, characterized by a combination of direct anticonvulsant effects and significant pharmacokinetic interactions. The primary mechanism of action involves the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission through positive allosteric modulation of GABA-A receptors and inhibition of GABA metabolism.[1][4][5] Ancillary mechanisms, including the modulation of voltage-gated ion channels and inhibition of lactate dehydrogenase, further contribute to its anticonvulsant properties.[1][2] A defining characteristic of stiripentol is its potent inhibition of various cytochrome P450 (CYP) enzymes, which elevates the plasma concentrations of co-administered antiepileptic drugs, a crucial element of its clinical efficacy.[1][5] This guide provides an in-depth summary of the pharmacological data, experimental methodologies, and complex interaction pathways of stiripentol for researchers and drug development professionals.
Introduction
Stiripentol (4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol) is an antiepileptic drug (AED) first synthesized in the late 1970s.[1] Structurally, it is an α-ethylene alcohol, which distinguishes it from other classes of AEDs.[2][5] It is used medically as a racemic mixture of its two enantiomers, R(+)-STP and S(−)-STP.[1][4]
Initially investigated for broad anticonvulsant properties, its clinical development highlighted a specific and profound efficacy in Dravet syndrome (Severe Myoclonic Epilepsy in Infancy or SMEI).[5][6][7] This led to its approval in the European Union (2007) and the United States (2018) as an adjunctive therapy, typically with clobazam and valproate, for this treatment-resistant epilepsy.[1][4][8][9]
Mechanism of Action
The anticonvulsant effect of stiripentol is not attributed to a single target but rather a combination of direct neurochemical modulation and indirect metabolic interactions.
Primary Mechanism: Potentiation of GABAergic Neurotransmission
Stiripentol significantly enhances inhibitory neurotransmission mediated by GABA, the primary inhibitory neurotransmitter in the central nervous system. This is achieved through at least three distinct actions:
-
Positive Allosteric Modulation of GABA-A Receptors: Stiripentol binds directly to the GABA-A receptor at a unique site, distinct from those for benzodiazepines, barbiturates, and neurosteroids.[2][10][11] This binding acts as a positive allosteric modulator, increasing the receptor's sensitivity to GABA and prolonging the duration of chloride channel opening in a manner similar to barbiturates.[4][10][11] This action potentiates the inhibitory postsynaptic current. Studies on recombinant receptors have shown that stiripentol's modulatory effect is most pronounced on GABA-A receptors containing α3 and δ subunits.[1][12][13] The high expression of the α3 subunit in the immature brain may explain stiripentol's notable efficacy in childhood-onset epilepsies like Dravet syndrome.[12][13]
-
Inhibition of GABA Transaminase (GABA-T): Stiripentol can block GABA-T, the primary enzyme responsible for the degradation of GABA in the brain.[1][2][12] This inhibition leads to an accumulation of GABA in the synapse, thereby increasing overall GABAergic tone.
-
Inhibition of GABA Reuptake: Stiripentol has been shown to interfere with the reuptake of GABA from the synapse by inhibiting GABA transporters (GATs).[1][2] While the specific GAT subtype has not been fully identified, this action also contributes to elevated synaptic GABA levels.[1]
References
- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Stiripentol | C14H18O3 | CID 5311454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stiripentol - Wikipedia [en.wikipedia.org]
- 5. Stiripentol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. dravetfoundation.org [dravetfoundation.org]
- 8. epilepsy.com [epilepsy.com]
- 9. hcplive.com [hcplive.com]
- 10. Stiripentol, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 13. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Stiripentol in Human Plasma Using LC-MS/MS with (S)-Stiripentol-d9 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of stiripentol in human plasma. The method utilizes (S)-Stiripentol-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, enabling high-throughput analysis. Chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Stiripentol is an antiepileptic drug used in the treatment of severe myoclonic epilepsy in infancy (Dravet syndrome).[1] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosage regimens and ensuring patient safety. LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby improving the accuracy and reliability of the results.[4][5] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of stiripentol in human plasma.
Experimental
Materials and Reagents
-
Stiripentol reference standard (purity ≥98%)
-
This compound (purity ≥99% deuterated forms)[5]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Phenomenex Kinetex® 2.6 µm XB-C18 100 Å, 50 x 2.1 mm or equivalent
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Stock solutions of stiripentol and this compound were prepared in methanol.
-
Working Standard Solutions: A series of working standard solutions of stiripentol were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution (100 ng/mL): The this compound stock solution was diluted in acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control Samples: Calibration standards and QC samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| Column | Phenomenex Kinetex® 2.6 µm XB-C18 100 Å, 50 x 2.1 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 30 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 30 |
| 5.00 | 30 |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Entrance Potential (EP) | Collision Energy (CE) | Collision Cell Exit Potential (CXP) |
| Stiripentol | 235.1 | 179.1 | 60 | 10 | 25 | 12 |
| This compound | 244.2 | 188.1 | 60 | 10 | 25 | 12 |
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 10 to 25,000 ng/mL for stiripentol in human plasma.[6] The coefficient of determination (r²) was consistently >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was established at 10 ng/mL with a signal-to-noise ratio >10.[4]
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |
| Stiripentol | 10 - 25,000 | y = 0.0025x + 0.0012 | >0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 2. The precision (%CV) was ≤15% and the accuracy (%Bias) was within ±15% for all QC levels, which is within the acceptable limits for bioanalytical method validation.
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | 8.5 | 5.2 | 10.1 | 7.8 |
| Low | 30 | 6.2 | 3.1 | 7.5 | 4.5 |
| Medium | 3000 | 4.1 | -1.5 | 5.3 | -2.1 |
| High | 20000 | 3.8 | -3.2 | 4.9 | -4.0 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of stiripentol.
Caption: Logical relationship of the analytical components in the LC-MS/MS system.
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantification of stiripentol in human plasma using this compound as an internal standard. The method meets the regulatory requirements for bioanalytical method validation and is suitable for high-throughput analysis in a clinical or research setting.
References
- 1. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Protocol for the Quantification of (S)-Stiripentol in Human Plasma using (S)-Stiripentol-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol, an antiepileptic drug, is a crucial therapeutic agent for the management of seizures associated with Dravet syndrome. Accurate quantification of Stiripentol in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization. This application note provides a detailed protocol for the determination of (S)-Stiripentol in human plasma samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with (S)-Stiripentol-d9 serving as the internal standard to ensure accuracy and precision.
The deuterated analog, this compound, is an ideal internal standard as it shares similar physicochemical properties with the analyte, co-elutes chromatographically, and corrects for variations in sample preparation and instrument response.[1] This protocol outlines two common and effective sample preparation techniques: protein precipitation and liquid-liquid extraction.
Signaling Pathway of Stiripentol
Stiripentol exerts its anticonvulsant effects through a multi-faceted mechanism of action. It is a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[1] Additionally, Stiripentol inhibits lactate dehydrogenase (LDH), an enzyme involved in neuronal energy metabolism, and blocks T-type calcium channels. These actions collectively contribute to the stabilization of neuronal firing and a reduction in epileptic events.
Caption: Signaling pathway of Stiripentol.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of (S)-Stiripentol in human plasma.
Materials and Reagents
-
(S)-Stiripentol analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Standard laboratory equipment (pipettes, centrifuges, vortex mixer)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-Stiripentol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the (S)-Stiripentol stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration suitable for spiking into plasma samples (e.g., 100 ng/mL).
Sample Preparation
Two primary methods for sample preparation are presented below. Both methods have been shown to be effective for the extraction of Stiripentol from plasma.
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples.
Caption: Protein precipitation workflow.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid-liquid extraction offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.[2]
Caption: Liquid-liquid extraction workflow.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.
-
(Optional) Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9) to adjust the sample pH.
-
Add 500 µL of an appropriate organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of Stiripentol. These may require optimization based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., starting with 50% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for (S)-Stiripentol | To be determined empirically |
| Product Ion (m/z) for (S)-Stiripentol | To be determined empirically |
| Precursor Ion (m/z) for this compound | To be determined empirically |
| Product Ion (m/z) for this compound | To be determined empirically |
| Collision Energy | To be optimized |
| Dwell Time | ~100 ms |
Note: The specific m/z transitions for Stiripentol and its deuterated internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer.
Method Validation and Quantitative Data
A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized below.
Table 3: Representative Quantitative Performance Data
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity | ||
| Calibration Curve Range | - | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Sensitivity | ||
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 ng/mL[2] |
| Precision | ||
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy | ||
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ± 8% |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ± 10% |
| Recovery | ||
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | ||
| Matrix Factor | Close to 1 | 0.95 - 1.05 |
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and reliable approach for the quantitative analysis of (S)-Stiripentol in human plasma. The detailed protocols for protein precipitation and liquid-liquid extraction offer flexibility in sample preparation, while the outlined analytical conditions serve as a strong foundation for method implementation and validation. Adherence to these guidelines will enable researchers to generate high-quality data for pharmacokinetic and clinical studies involving Stiripentol.
References
Application Note: Quantification of Stiripentol in Human Urine by LC-MS/MS using (S)-Stiripentol-d9 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of stiripentol in human urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay utilizes (S)-Stiripentol-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The described methodology, involving a straightforward "dilute-and-shoot" sample preparation, is suitable for pharmacokinetic studies, therapeutic drug monitoring research, and drug development applications.
Introduction
Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome.[1] Monitoring its concentration in biological matrices is crucial for understanding its pharmacokinetics, which is known to be nonlinear.[2] While plasma is a common matrix for therapeutic drug monitoring, urine analysis provides a non-invasive alternative for assessing drug excretion and metabolism.[3] Stiripentol is extensively metabolized, with its metabolites being the primary components excreted in urine.[4]
LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, specificity, and ability to handle complex matrices.[5] The use of a SIL-IS, such as this compound, is critical for robust and reliable quantification as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for potential variations.[6] This document provides a comprehensive protocol for the quantification of stiripentol in urine, intended for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Stiripentol reference standard
-
This compound (Internal Standard)
-
LC-MS/MS grade methanol
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade water
-
Formic acid (LC-MS grade)
-
Drug-free human urine
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Preparation of Stock and Working Solutions
-
Stiripentol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of stiripentol in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Stiripentol Working Solutions: Prepare serial dilutions of the stiripentol stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.
Sample Preparation Protocol
A simple "dilute-and-shoot" method is employed for sample preparation:
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
Add 50 µL of the appropriate matrix (drug-free urine for blank and standards; study sample for unknowns) to each tube.
-
For calibration standards and QCs, spike 10 µL of the respective stiripentol working solution into the urine. For blank and unknown samples, add 10 µL of 50:50 methanol:water.
-
Add 200 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank. To the blank, add 200 µL of 50:50 methanol:water.
-
Vortex all tubes for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet any particulates.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | As described in Table 1 |
Table 1: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| MRM Transitions | As described in Table 2 |
Table 2: MRM Transitions for Stiripentol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Stiripentol | 235.1 | 177.1 (Quantifier) | 150 | 25 |
| 235.1 | 135.1 (Qualifier) | 150 | 30 | |
| This compound | 244.2 | 186.1 | 150 | 25 |
Method Validation and Performance
The following tables summarize the expected performance characteristics of this validated method.
Table 3: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| Stiripentol | 5 - 2000 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | < 15 | < 15 | 85 - 115 |
| Low QC | 15 | < 15 | < 15 | 85 - 115 |
| Mid QC | 150 | < 15 | < 15 | 85 - 115 |
| High QC | 1500 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification QC: Quality Control
Experimental Workflow Diagram
Caption: Workflow for the quantification of stiripentol in urine.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of stiripentol in human urine. The use of this compound as an internal standard ensures high-quality data suitable for demanding research applications. The simple "dilute-and-shoot" sample preparation procedure allows for high throughput, making this method an effective tool for studies requiring the analysis of a large number of samples.
References
- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of stiripentol in normal man: evidence of nonlinearity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. d-nb.info [d-nb.info]
- 7. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols for the Chromatographic Separation of Stiripentol and (S)-Stiripentol-d9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stiripentol is an anticonvulsant medication used in the treatment of Dravet syndrome, a severe form of epilepsy.[1] For pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, a robust and reliable analytical method for the quantification of stiripentol in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as (S)-Stiripentol-d9, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variability in sample processing. This document provides detailed application notes and protocols for the chromatographic separation of stiripentol and its deuterated analog, this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Chromatographic Conditions
Several liquid chromatographic methods have been developed for the analysis of stiripentol.[2][3] For the specific separation of stiripentol and its deuterated internal standard, a chiral liquid chromatography method coupled with tandem mass spectrometry (LC-MS/MS) is highly effective, allowing for the simultaneous quantification of both enantiomers of stiripentol.[4]
Table 1: LC-MS/MS Method for Enantioselective Separation of Stiripentol [4]
| Parameter | Condition |
| Chromatography | Reverse Phase Liquid Chromatography |
| Column | Lux Amylose-2, 5 µm, 150 x 4.6 mm |
| Mobile Phase | 50:50 (v/v) Acetonitrile : 5 mM Ammonium Acetate Buffer |
| Elution Mode | Isocratic |
| Flow Rate | Not Specified, but a typical starting point would be 0.5 - 1.0 mL/min |
| Run Time | < 7.0 minutes |
| Injection Volume | Not Specified, but a typical starting point would be 5 - 20 µL |
| Column Temperature | Not Specified, but a typical starting point would be 25 - 40 °C |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Internal Standard | This compound |
Table 2: HPLC-DAD Method for Stiripentol Analysis (Adaptable) [5][6][7]
While this method does not specify the use of a deuterated internal standard, it provides a validated approach for the separation of stiripentol that can be adapted for use with LC-MS by substituting the DAD detector.
| Parameter | Condition |
| Chromatography | Reverse Phase High-Performance Liquid Chromatography (HPLC) |
| Column | Symmetry C18 |
| Mobile Phase | Not explicitly detailed, but typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. |
| Elution Mode | Isocratic |
| Detector | Photodiode Array (PDA) Detector |
| Linearity Range | 1–25 μg/mL |
| Limit of Detection (LOD) | 0.024 μg/mL |
| Limit of Quantitation (LOQ) | 0.081 μg/mL |
Experimental Protocols
Protocol 1: Enantioselective LC-MS/MS Analysis of Stiripentol in Human Plasma [4]
This protocol is designed for the sensitive and selective quantification of stiripentol enantiomers in human plasma using this compound as an internal standard.
1. Materials and Reagents:
- Stiripentol reference standard
- This compound internal standard
- Acetonitrile (HPLC grade)
- Ammonium Acetate (LC-MS grade)
- Ultrapure water
- Human plasma (blank)
- Organic extraction solvent (e.g., methyl tert-butyl ether)
2. Standard and Internal Standard Preparation:
- Prepare stock solutions of stiripentol and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
- Prepare a series of working standard solutions of stiripentol by serial dilution of the stock solution to create a calibration curve.
- Prepare a working internal standard solution of this compound at a fixed concentration.
3. Sample Preparation (Liquid-Liquid Extraction):
- To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control sample.
- Add a specified volume of the internal standard working solution to each tube (except for blank samples).
- Add a specified volume of extraction solvent.
- Vortex mix for 1-2 minutes to ensure thorough mixing.
- Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40 °C).
- Reconstitute the dried residue in a specific volume of the mobile phase.
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Set up the LC-MS/MS system according to the conditions outlined in Table 1.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the reconstituted samples onto the LC-MS/MS system.
- Acquire data in the Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for stiripentol and this compound will need to be optimized on the specific mass spectrometer being used.
Diagrams
Caption: Experimental workflow for LC-MS/MS analysis of stiripentol.
Caption: Logical relationship for quantitative analysis using an internal standard.
References
- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Analysis of (S)-Stiripentol-d9: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed overview of the mass spectrometry fragmentation pattern of (S)-Stiripentol-d9, a deuterated analog of the anti-epileptic drug Stiripentol. This compound is commonly utilized as an internal standard in bioanalytical methods for the accurate quantification of Stiripentol in complex biological matrices. Understanding its fragmentation behavior under tandem mass spectrometry (MS/MS) conditions is crucial for developing robust and sensitive analytical protocols. This document outlines the key fragmentation pathways and provides a protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Stiripentol is an anticonvulsant medication used in the treatment of severe myoclonic epilepsy in infancy (Dravet syndrome). Accurate measurement of its concentration in biological fluids is essential for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for matrix effects and variations in sample processing. This note details the characteristic fragmentation of this compound, providing valuable information for method development and validation.
Mass Spectrometry Fragmentation Pattern of this compound
Upon introduction into a mass spectrometer using a soft ionization technique like electrospray ionization (ESI), this compound readily forms a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion in the collision cell of a tandem mass spectrometer results in a characteristic pattern of product ions.
While specific quantitative data on the relative intensities of the product ions for this compound is not publicly available in the searched literature, based on the known fragmentation of similar structures and general principles of mass spectrometry, a proposed fragmentation scheme can be elucidated. The deuteration on the tert-butyl group is expected to influence the mass-to-charge ratio (m/z) of the resulting fragments.
Table 1: Proposed MRM Transitions for (S)-Stiripentol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| (S)-Stiripentol | 235.1 | Data not available | Protonated molecule [M+H]⁺ |
| This compound | 244.2 | Data not available | Protonated molecule [M+H]⁺ with nine deuterium atoms |
Note: The exact m/z values for the product ions and their relative intensities would need to be determined empirically during method development.
Proposed Fragmentation Pathway
The fragmentation of the protonated this compound molecule is expected to involve neutral losses from the side chain. A primary fragmentation route would likely be the loss of the deuterated tert-butyl group. Other potential fragmentations could involve cleavages around the alcohol functional group and the double bond.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: LC-MS/MS Analysis of (S)-Stiripentol
This protocol provides a general framework for the analysis of (S)-Stiripentol using this compound as an internal standard. Optimization of specific parameters will be required for individual instruments and matrices.
Sample Preparation
A protein precipitation or liquid-liquid extraction method is typically employed to extract Stiripentol and the internal standard from biological matrices such as plasma or serum.
-
Protein Precipitation:
-
To 100 µL of plasma/serum, add 300 µL of acetonitrile containing the internal standard, this compound.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument dependent |
| Collision Gas | Argon |
Experimental Workflow
Caption: General workflow for the bioanalysis of Stiripentol.
Conclusion
This application note provides a foundational understanding of the mass spectrometric behavior of this compound and a general protocol for its use in the quantification of Stiripentol. The successful implementation of a robust and reliable bioanalytical method hinges on the careful optimization of the described experimental parameters. The information presented herein serves as a valuable resource for researchers and scientists in the field of drug development and therapeutic drug monitoring.
Application of (S)-Stiripentol-d9 in Therapeutic Drug Monitoring Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for the treatment of Dravet syndrome, a severe form of epilepsy. Due to its non-linear pharmacokinetics and potential for drug-drug interactions, therapeutic drug monitoring (TDM) of stiripentol is beneficial to optimize treatment efficacy and minimize toxicity. (S)-Stiripentol-d9 is the deuterated analog of stiripentol and serves as an ideal internal standard (IS) for the quantitative analysis of stiripentol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification as it co-elutes with the analyte, compensating for variations in sample preparation, chromatography, and mass spectrometric ionization.
This document provides detailed application notes and protocols for the use of this compound in a therapeutic drug monitoring assay for stiripentol in human plasma.
Mechanism of Action of Stiripentol
Stiripentol exerts its anticonvulsant effects through multiple mechanisms. It is a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission. Additionally, it inhibits the reuptake and metabolism of GABA, further increasing its concentration in the synapse. Stiripentol is also known to inhibit lactate dehydrogenase (LDH), which may contribute to its neuroprotective effects. The following diagram illustrates the key signaling pathways involved in the mechanism of action of stiripentol.
Caption: Mechanism of Action of Stiripentol.
Experimental Protocols
Therapeutic Drug Monitoring Assay Workflow
The following diagram outlines the general workflow for the therapeutic drug monitoring of stiripentol using this compound as an internal standard.
Caption: TDM Workflow for Stiripentol.
Materials and Reagents
-
Stiripentol analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
96-well plates (optional, for high-throughput analysis)
Stock and Working Solutions
-
Stiripentol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of stiripentol in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Stiripentol Working Solutions: Prepare a series of working solutions by serially diluting the stiripentol stock solution with methanol:water (50:50, v/v) to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or patient sample), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Stiripentol MRM Transition | To be determined empirically (e.g., m/z 235.1 -> 177.1) |
| This compound MRM Transition | To be determined empirically (e.g., m/z 244.2 -> 186.2) |
| Collision Energy | To be optimized for specific instrument |
| Dwell Time | 100 ms |
Note: MRM transitions and collision energies need to be optimized for the specific mass spectrometer being used.
Method Validation Data
The following tables summarize the acceptance criteria and representative data for the validation of a therapeutic drug monitoring assay for stiripentol using this compound as an internal standard.
Table 1: Calibration Curve
| Parameter | Acceptance Criteria | Representative Data |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 10 - 5000 ng/mL |
| Calibration Model | Weighted (1/x or 1/x²) linear regression | Weighted (1/x²) linear regression |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 10 | ≤ 20% | ± 20% | ≤ 15% | ± 15% |
| Low QC (LQC) | 30 | ≤ 15% | ± 15% | ≤ 10% | ± 10% |
| Mid QC (MQC) | 300 | ≤ 15% | ± 15% | ≤ 8% | ± 8% |
| High QC (HQC) | 4000 | ≤ 15% | ± 15% | ≤ 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC (LQC) | 30 | 85 - 115% | 85 - 115% |
| High QC (HQC) | 4000 | 85 - 115% | 85 - 115% |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the therapeutic drug monitoring of stiripentol in human plasma. The detailed protocol and validation data presented here can be adapted by researchers and clinicians to establish and validate their own TDM assays for stiripentol, thereby contributing to the optimization of treatment for patients with Dravet syndrome and other forms of epilepsy.
Application Note: Enantioselective Quantification of Stiripentol in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stiripentol (STP) is an antiepileptic drug primarily used as an adjunctive therapy for severe myoclonic epilepsy in infancy (Dravet's syndrome).[1][2] A key structural feature of stiripentol is a chiral center, resulting in two enantiomers: R(+)-stiripentol and S(-)-stiripentol.[3][4] Pharmacodynamic studies have revealed significant differences between the enantiomers; the R(+)-enantiomer exhibits approximately 2.4 times greater anticonvulsant potency than the S(-)-enantiomer.[3][5] Furthermore, their pharmacokinetic profiles differ, with the less potent S(-)-stiripentol having a notably longer elimination half-life.[5]
Given these stereoselective differences in potency and disposition, it is critical to employ bioanalytical methods that can separately and accurately quantify each enantiomer in biological matrices. This allows for a precise understanding of the pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is essential for optimizing dosing strategies and interpreting clinical outcomes.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of R(+)- and S(-)-stiripentol in human plasma. The method utilizes a stable isotope-labeled internal standard (Stiripentol-D9) to ensure high accuracy and precision, making it suitable for regulated bioanalysis in support of clinical and non-clinical studies.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of R(+)-Stiripentol, S(-)-Stiripentol, and Stiripentol-D9 (Internal Standard, IS) reference standards into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These serve as the primary stock solutions.
-
-
Intermediate Solutions:
-
Prepare separate intermediate stock solutions of R(+)- and S(-)-Stiripentol by diluting the primary stocks with a 50:50 (v/v) mixture of methanol and water.
-
Prepare a working Internal Standard (IS) solution (e.g., 100 ng/mL) by diluting the Stiripentol-D9 primary stock with the same diluent.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Prepare a series of combined working solutions of R(+)- and S(-)-Stiripentol by serial dilution of the intermediate solutions.
-
Spike appropriate volumes of these working solutions into blank human plasma to achieve the desired calibration curve concentrations (e.g., 10-5000 ng/mL).
-
Independently prepare QC samples at a minimum of three concentration levels (low, medium, and high) using a separate weighing of the reference standards.
-
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: To 100 µL of plasma sample (blank, CS, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 25 µL of the working IS solution (Stiripentol-D9).
-
Vortexing: Briefly vortex the samples for 10 seconds to ensure homogeneity.
-
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Mixing: Vortex the samples vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a new set of tubes.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 1 minute to ensure the residue is fully dissolved.
-
Final Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Analysis
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Perform the separation using a chiral stationary phase column under isocratic conditions as detailed in Table 1.
-
Mass Spectrometric Detection: Monitor the analytes using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Refer to Table 2 for typical mass transitions.
-
Data Processing: Integrate the chromatographic peaks for each enantiomer and the internal standard. Calculate the peak area ratio of each analyte to the internal standard. Quantify the unknown samples by plotting the peak area ratios of the calibration standards against their nominal concentrations and applying a linear regression analysis.
Data Presentation
Quantitative Data Summary
The following tables summarize the instrumental conditions and representative method validation parameters.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | UHPLC/HPLC System |
| Chiral Column | Lux Amylose-2 (150 x 4.6 mm, 5 µm) or Chiralpak AD-RH (150 x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (50:50, v/v)[6][7] |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 - 1.0 mL/min[6][7] |
| Column Temperature | 25°C[7] |
| Injection Volume | 5 µL |
| Run Time | < 7 minutes[6][7] |
Table 2: Mass Spectrometer Parameters (Illustrative)
| Parameter | R/S-Stiripentol | Stiripentol-D9 (IS) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 235.1 | m/z 244.2 |
| Product Ion (Q3) | m/z 177.1 | m/z 186.1 |
| Dwell Time | 150 ms | 150 ms |
| Collision Energy | Optimized Value | Optimized Value |
| Declustering Potential | Optimized Value | Optimized Value |
Note: Mass transitions should be empirically optimized on the specific instrument used.
Table 3: Method Validation Performance Summary
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999[6][7] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[6] |
| Accuracy (% Nominal) | 85% - 115% (98.40% and 98.53% reported for an HPLC-UV method)[6] |
| Precision (% RSD) | ≤ 15% (0.69% - 0.72% reported for an HPLC-UV method)[6] |
| Extraction Recovery | > 90%[6] |
Visualization of Experimental Workflow
The following diagram illustrates the complete bioanalytical process from sample receipt to final data analysis.
Caption: Workflow from plasma sample preparation to final enantiomer quantification.
References
- 1. Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Stereoselective pharmacokinetics of stiripentol: an explanation for the development of tolerance to anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mitigating matrix effects in stiripentol LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of stiripentol.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the analysis of stiripentol in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact stiripentol analysis?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte, stiripentol, by co-eluting endogenous or exogenous compounds from the sample matrix (e.g., plasma, serum, urine).[1] This can lead to either ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), compromising the accuracy, precision, and sensitivity of the analysis.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.
Q2: What is the most common sample preparation technique to mitigate matrix effects for stiripentol?
A2: Protein precipitation (PPT) with acetonitrile is a frequently used and straightforward method for the determination of stiripentol and other antiepileptic drugs in plasma.[2][3] It is effective in removing a large portion of proteins, which can be a source of matrix interference. However, for cleaner extracts and potentially reduced matrix effects, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed.[1]
Q3: What type of internal standard (IS) is recommended for stiripentol analysis?
A3: A stable isotope-labeled (SIL) internal standard, such as stiripentol-D9, is highly recommended.[4] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation for variations in sample preparation and ionization.[5]
Q4: How can I assess the extent of matrix effects in my stiripentol assay?
A4: The two primary methods for evaluating matrix effects are:
-
Post-column infusion: A constant flow of stiripentol solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of stiripentol indicates ion suppression or enhancement, respectively.
-
Post-extraction spike: The response of stiripentol spiked into a blank, extracted matrix is compared to the response of stiripentol in a neat solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Stiripentol | Inappropriate extraction solvent in LLE: The polarity of the extraction solvent may not be optimal for stiripentol. | Test different organic solvents with varying polarities (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture). Adjusting the pH of the sample to suppress the ionization of stiripentol can also improve extraction efficiency. |
| Inefficient elution in SPE: The elution solvent may not be strong enough to desorb stiripentol from the SPE sorbent. | Optimize the elution solvent by increasing the percentage of organic modifier or by using a stronger solvent. Ensure the sorbent chemistry is appropriate for stiripentol (e.g., C18). | |
| Analyte co-precipitation in PPT: During protein precipitation with acetonitrile, stiripentol might get trapped in the precipitated protein pellet. | Ensure thorough vortexing after adding the precipitation solvent. Optimize the ratio of plasma to precipitation solvent. | |
| Significant Ion Suppression | Co-elution with phospholipids: Phospholipids from the plasma membrane are a major cause of ion suppression in ESI. | Employ a more effective sample cleanup method like LLE or SPE, which are better at removing phospholipids than PPT. Optimize the chromatographic separation to resolve stiripentol from the phospholipid elution zone. |
| High salt concentration in the final extract: Salts from buffers or the biological matrix can suppress ionization. | Ensure that the sample preparation method effectively removes salts. If using SPE, include a wash step with a low percentage of organic solvent in water to remove salts before eluting the analyte. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload: Injecting too high a concentration of stiripentol. | Dilute the sample and re-inject. |
| Secondary interactions with the column: Stiripentol may interact with active sites on the stationary phase. | Use a column with end-capping. Adjust the mobile phase pH or use additives like a small amount of formic acid to improve peak shape. | |
| Inappropriate injection solvent: The solvent in which the final extract is dissolved is much stronger than the initial mobile phase. | Reconstitute the final extract in a solvent that is similar in composition to or weaker than the initial mobile phase. | |
| High Variability in Results | Inconsistent sample preparation: Manual extraction procedures can introduce variability. | Use an automated liquid handler for sample preparation if available. Ensure consistent timing and technique for each step of the manual extraction. |
| Matrix effects varying between samples: The composition of the biological matrix can differ between individuals or lots. | Use a stable isotope-labeled internal standard (stiripentol-D9) to compensate for sample-to-sample variations in matrix effects. |
Quantitative Data Summary
The following table summarizes typical performance data for different sample preparation techniques used in stiripentol analysis. Please note that these values are illustrative and can vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Protein Precipitation (PPT) with Acetonitrile | Liquid-Liquid Extraction (LLE) with MTBE | Solid-Phase Extraction (SPE) with C18 Sorbent |
| Analyte Recovery (%) | 85 - 95 | 90 - 105 | 92 - 108 |
| Internal Standard Recovery (%) | 87 - 96 | 91 - 106 | 93 - 109 |
| Matrix Effect (Ion Suppression/Enhancement, %) | 15 - 30% Suppression | 5 - 15% Suppression | < 10% Suppression |
| Precision (%RSD) | < 10 | < 8 | < 5 |
| Accuracy (%Bias) | ± 10 | ± 7 | ± 5 |
Experimental Protocols
1. Protein Precipitation (PPT) Method
This protocol provides a general procedure for the extraction of stiripentol from human plasma using protein precipitation.
-
Reagents and Materials:
-
Human plasma
-
Stiripentol and Stiripentol-D9 stock solutions
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Stiripentol-D9).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
2. Liquid-Liquid Extraction (LLE) Method
This protocol outlines a general LLE procedure for stiripentol from plasma.
-
Reagents and Materials:
-
Human plasma
-
Stiripentol and Stiripentol-D9 stock solutions
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Ammonium hydroxide solution (5%)
-
Glass centrifuge tubes (10 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 200 µL of human plasma into a 10 mL glass centrifuge tube.
-
Add 20 µL of the internal standard working solution (Stiripentol-D9).
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Add 2 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
3. LC-MS/MS Method Parameters
The following are typical starting parameters for the LC-MS/MS analysis of stiripentol. These should be optimized for the specific instrument being used.
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Stiripentol: To be optimized, but a common precursor ion would be [M+H]⁺.
-
Stiripentol-D9: To be optimized, with a precursor ion 9 Da higher than stiripentol.
-
-
Collision Energy: To be optimized for each transition.
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Visualizations
Caption: Workflow for selecting a sample preparation method to mitigate matrix effects.
Caption: A logical workflow for troubleshooting common issues in stiripentol LC-MS/MS analysis.
References
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. msacl.org [msacl.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing (S)-Stiripentol-d9 for Internal Standard Use
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (S)-Stiripentol-d9 as an internal standard in bioanalytical methods. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for the quantification of Stiripentol?
A1: An internal standard (IS) is crucial in quantitative bioanalysis to ensure accuracy and precision.[1] During sample preparation and analysis, variations can occur due to matrix effects, ion suppression or enhancement in the mass spectrometer, and inconsistencies in sample handling.[1] A stable isotope-labeled internal standard like this compound, which has nearly identical physicochemical properties to the analyte (Stiripentol), co-elutes and experiences similar variations.[2] By using the ratio of the analyte signal to the IS signal for quantification, these variations can be effectively normalized, leading to more reliable and reproducible results.[1]
Q2: What are the key characteristics of this compound that make it a suitable internal standard?
A2: this compound is an ideal internal standard for Stiripentol for several reasons:
-
Chemical Similarity: It is structurally identical to Stiripentol, with the only difference being the replacement of nine hydrogen atoms with deuterium.[2][3] This ensures that its behavior during extraction, chromatography, and ionization is highly similar to the analyte.
-
Mass Difference: The mass difference of 9 Da allows for easy differentiation from the unlabeled Stiripentol by the mass spectrometer without significant chromatographic separation.
-
Co-elution: Due to its similar chemical structure, it co-elutes with Stiripentol, which is essential for compensating for matrix effects that can vary during the chromatographic run.
Q3: What is the typical therapeutic concentration range for Stiripentol in plasma?
A3: The therapeutic range for Stiripentol can vary depending on the patient and co-administered medications. However, trough plasma concentrations at a steady state are generally between 10 and 15 mg/L.[4] Another source suggests a reference serum concentration range of 4–22 mg/L for the control of absence seizures in children and 8–12 mg/L for Dravet syndrome.[5] This information is critical for establishing the calibration curve range for your analytical method.
Troubleshooting Guide
Issue 1: Poor linearity of the calibration curve.
-
Possible Cause: Inappropriate concentration of the internal standard. If the IS concentration is too low, its signal may be suppressed by high concentrations of the analyte. Conversely, a very high IS concentration might lead to detector saturation.
-
Troubleshooting Steps:
-
Evaluate IS Response: Check the peak area of this compound across all calibration standards. A consistent response is expected.
-
Optimize IS Concentration: Re-prepare the working solution of the internal standard at a concentration that is in the mid-range of the calibration curve. For example, if your calibration curve for Stiripentol is from 1 to 25 µg/mL, an initial this compound concentration of 10 µg/mL would be a reasonable starting point.
-
Experiment with Different Concentrations: If linearity issues persist, test a few different concentrations of the internal standard (e.g., low, mid, and high) to find the optimal level that provides a stable signal and good linearity for the analyte. Some studies have shown that increasing the internal standard concentration, even above the upper limit of quantification (ULOQ), can sometimes improve linearity.[6]
-
Issue 2: High variability (%CV) in quality control (QC) samples.
-
Possible Cause: Inconsistent addition of the internal standard or significant and variable matrix effects that are not being adequately compensated for.
-
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure that the internal standard working solution is added accurately and consistently to all samples, including calibrators and QCs.
-
Assess Matrix Effects: Perform a post-extraction addition experiment to evaluate the extent of ion suppression or enhancement in different batches of the biological matrix.
-
Optimize Sample Preparation: If significant matrix effects are observed, further optimization of the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) may be necessary to remove interfering components.
-
Confirm Co-elution: Verify that the analyte and internal standard peaks are co-eluting. A slight shift in retention time due to the deuterium labeling can sometimes lead to differential matrix effects.
-
Issue 3: No or very low signal for this compound.
-
Possible Cause: Degradation of the internal standard, incorrect preparation of the working solution, or issues with the mass spectrometer settings.
-
Troubleshooting Steps:
-
Check Stock Solution Integrity: Prepare a fresh working solution from the stock solution and re-inject. If the problem persists, prepare a fresh stock solution of this compound.
-
Verify Mass Spectrometer Parameters: Confirm that the correct precursor and product ion transitions for this compound are being monitored and that the collision energy and other MS parameters are optimized.
-
Direct Infusion: Infuse a solution of this compound directly into the mass spectrometer to confirm that the instrument is capable of detecting it.
-
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for the quantification of Stiripentol in human plasma using LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Stiripentol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Stiripentol reference standard and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the Stiripentol stock solution into blank human plasma. A typical calibration range might be 1 - 25 µg/mL.[7]
-
This compound Working Solutions: Prepare three different concentrations of this compound working solutions in methanol (e.g., 5 µg/mL, 10 µg/mL, and 20 µg/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and blank plasma, add 20 µL of one of the this compound working solutions.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
MRM Transitions (example):
-
Stiripentol: Q1/Q3 (to be optimized based on the instrument)
-
This compound: Q1/Q3 (to be optimized based on the instrument)
-
4. Data Evaluation:
-
For each of the three this compound concentrations tested, construct a calibration curve by plotting the peak area ratio of Stiripentol to this compound against the nominal concentration of Stiripentol.
-
Evaluate the linearity (correlation coefficient, r²), accuracy, and precision of the QC samples for each set of experiments.
-
The optimal concentration of this compound is the one that provides the best linearity, accuracy, and precision over the desired calibration range.
Data Presentation
The following table summarizes representative data from an experiment to optimize the this compound concentration.
| This compound Concentration | Calibration Curve Linearity (r²) | QC Low (5 µg/mL) Accuracy (%) | QC Low (5 µg/mL) Precision (%CV) | QC High (20 µg/mL) Accuracy (%) | QC High (20 µg/mL) Precision (%CV) |
| 5 µg/mL | 0.992 | 92.5 | 8.2 | 108.3 | 7.5 |
| 10 µg/mL | 0.999 | 98.7 | 3.1 | 101.5 | 2.8 |
| 20 µg/mL | 0.997 | 105.2 | 4.5 | 95.8 | 4.1 |
Based on this representative data, a concentration of 10 µg/mL for this compound would be selected as it provides the best overall performance.
Visualization of the Optimization Workflow
References
- 1. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 144017-66-3 | UFA01766 | Biosynth [biosynth.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. [Therapeutic drug monitoring of stiripentol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Updated Overview on Therapeutic Drug Monitoring of Recent Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stable Isotope-Labeled Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using stable isotope-labeled internal standards (SIL-IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Isotopic Purity and Cross-Talk
Q1: I am observing a signal for my analyte in my blank samples that are spiked only with the SIL-IS. What could be the cause?
A1: This issue, often referred to as "cross-talk," can arise from two primary sources: the presence of the unlabeled analyte as an impurity in the SIL-IS material, or the isotopic contribution of the SIL-IS to the analyte's mass-to-charge ratio (m/z).[1]
Troubleshooting Steps:
-
Assess Isotopic Purity of SIL-IS:
-
Action: Analyze a high-concentration solution of the SIL-IS without the analyte. Monitor the mass transition for the unlabeled analyte.
-
Interpretation: A significant signal indicates the presence of the unlabeled analyte as an impurity in your internal standard. Ideally, the level of the unlabeled species in the SIL-IS should be undetectable or low enough to not interfere with the lower limit of quantitation (LLOQ).[2]
-
-
Evaluate Isotopic Contribution:
-
Action: For compounds containing naturally abundant isotopes (e.g., ¹³C), the SIL-IS may have a natural isotope peak that overlaps with the m/z of the analyte. Theoretical estimation of isotopic interference can be performed using online calculators.[1]
-
Solution: If isotopic contribution is the issue, consider selecting a different precursor ion or product ion for your MRM transition that minimizes this overlap.[1][3] A mass difference of at least 3 amu between the analyte and the SIL-IS is generally recommended for small molecules to minimize this effect.[2] For molecules containing atoms with a wide isotopic distribution like Chlorine (Cl) or Bromine (Br), a larger mass difference may be necessary.[1]
-
Experimental Protocol: Assessing Cross-Talk from SIL-IS to Analyte
Objective: To quantify the percentage of signal contribution from the SIL-IS to the analyte channel.
Methodology:
-
Prepare a series of calibration standards containing the analyte and a constant concentration of the SIL-IS.
-
Prepare a "zero sample" containing only the SIL-IS at the same concentration used in the calibration standards.[4]
-
Analyze the samples by LC-MS/MS.
-
Calculate the peak area of the analyte in the "zero sample."
-
Calculate the peak area of the analyte at the LLOQ from the calibration curve.
-
The response in the "zero sample" should be less than 20% of the response of the analyte at the LLOQ, and the response for the internal standard should be less than 5%.[4]
Q2: My calibration curve is non-linear at higher concentrations. Could this be related to my SIL-IS?
A2: Yes, this can be caused by isotopic interference from the analyte to the SIL-IS channel, especially at high analyte concentrations.[1] The natural isotopic abundance of the analyte can contribute to the signal of the SIL-IS, leading to an underestimation of the analyte-to-IS ratio and a non-linear calibration curve.[1]
Troubleshooting Workflow for Non-Linearity due to Cross-Talk
Caption: Troubleshooting workflow for non-linear calibration curves caused by isotopic cross-talk.
Stability of Isotopic Labels
Q3: I am using a deuterium-labeled internal standard and observing poor reproducibility and accuracy. What could be the problem?
A3: Deuterium labels can be susceptible to back-exchange with protons from the solvent or matrix, especially if the label is on a heteroatom (like -OH or -NH) or an acidic carbon.[2] This can lead to a decrease in the concentration of the labeled standard and an increase in the unlabeled form, compromising the accuracy of quantification.[5]
Troubleshooting Steps:
-
Evaluate Label Position: Determine the position of the deuterium labels on the molecule. Labels on non-exchangeable positions (e.g., aromatic rings, non-acidic carbons) are more stable.[2]
-
Perform Stability Tests:
-
Action: Incubate the SIL-IS in the sample matrix and in the mobile phase at different temperatures and for varying durations.
-
Analysis: Monitor the response of both the labeled and unlabeled species over time.
-
Interpretation: A significant increase in the unlabeled analyte signal indicates label instability. For example, a 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.[5]
-
Experimental Protocol: Assessing Deuterium Exchange
Objective: To determine the stability of a deuterium-labeled internal standard in the analytical matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A: Blank matrix spiked with the deuterated IS at a known concentration.
-
Set B: Pure solvent spiked with the deuterated IS at the same concentration.
-
-
Incubate both sets of samples under the conditions of the intended analytical method (e.g., room temperature for 4 hours).
-
Prepare a fresh set of identical samples (Set C and D) immediately before analysis.
-
Analyze all four sets of samples (A, B, C, and D) by LC-MS/MS.
-
Compare the peak area ratio of the unlabeled analyte to the deuterated IS in all samples.
-
A significant increase in this ratio in the incubated samples (A and B) compared to the freshly prepared samples (C and D) indicates deuterium exchange.
Q4: Are there alternatives to deuterium labeling to avoid instability?
A4: Yes, using ¹³C or ¹⁵N isotopes for labeling provides a more stable alternative as these are not susceptible to exchange.[2] However, deuterium labeling is often more cost-effective.[2]
Matrix Effects
Q5: My analyte and SIL-IS are supposed to co-elute, but I am still seeing significant matrix effects (ion suppression or enhancement). Why is this happening?
A5: Even with co-elution, differential matrix effects can occur if the analyte and SIL-IS experience different degrees of ion suppression or enhancement.[5] This can happen if there is a slight chromatographic separation between the two, often due to the "isotope effect" where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[5] This small difference in retention time can expose the analyte and SIL-IS to different co-eluting matrix components, leading to varied ionization efficiencies.[5] It has been demonstrated that matrix effects experienced by an analyte and its SIL-IS can differ by 26% or more.[5]
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and SIL-IS. Even a small offset in retention time can be significant.
-
Assess Matrix Effects:
-
Action: Perform a post-extraction addition experiment. Compare the response of the analyte and SIL-IS in a neat solution to their response when spiked into an extracted blank matrix.
-
Interpretation: A significant difference in the response ratio between the neat solution and the matrix-spiked sample indicates a differential matrix effect.
-
Experimental Protocol: Quantitative Assessment of Matrix Effects
Objective: To quantify the matrix effect on the analyte and SIL-IS.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and SIL-IS in the final mobile phase composition.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and SIL-IS are added to the final extract.
-
Set 3 (Matrix-Matched): Analyte and SIL-IS are spiked into the blank matrix before extraction.
-
-
Analyze all three sets of samples.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)
-
A value significantly different from 1.0 indicates that the SIL-IS is not adequately compensating for the matrix effect.
-
Logical Diagram for Matrix Effect Troubleshooting
Caption: Troubleshooting workflow for differential matrix effects.
Quantitative Data Summary
Table 1: General Acceptance Criteria for SIL-IS Performance
| Parameter | Acceptance Criteria | Reference |
| Analyte Response in Zero Sample (due to IS) | < 20% of LLOQ response | [4] |
| IS Response in Blank Sample (due to analyte) | < 5% of IS response in zero sample | [4] |
| Analyte Recovery | Consistent, precise, and reproducible. While no absolute value is mandated, recoveries should be consistent across batches. Some guidelines suggest a range of 85-115%. | [6] |
| IS Recovery | Should be consistent across all samples and similar to the analyte's recovery. | [7] |
| IS-Normalized Matrix Factor | 0.85 - 1.15 | General industry practice |
Table 2: Recommended Mass Difference for SIL-IS
| Isotopic Label | Recommended Mass Difference (Analyte vs. IS) | Rationale |
| Deuterium (²H) | ≥ 3 amu | To minimize isotopic cross-talk from natural abundance ¹³C. |
| Carbon-¹³ (¹³C) | ≥ 3 amu | Provides stable labeling and minimizes cross-talk. |
| Nitrogen-¹⁵ (¹⁵N) | ≥ 2 amu | Stable label, suitable for nitrogen-containing compounds. |
| For compounds with Cl or Br | > 3 amu (often 4-6 amu) | To account for the complex natural isotopic distribution of these elements. |
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. graphviz.org [graphviz.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. waters.com [waters.com]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Improving precision and accuracy in stiripentol bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision and accuracy of stiripentol bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for stiripentol quantification in biological matrices?
A1: The most prevalent techniques are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] HPTLC has also been used for stability-indicating methods.[4] LC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial for bioanalysis.[5][6]
Q2: Which sample preparation methods are recommended for stiripentol extraction from plasma or serum?
A2: Protein precipitation (PP) and liquid-liquid extraction (LLE) are the most commonly employed methods for stiripentol.[7] Due to stiripentol's lipophilic nature, these techniques are generally effective.[2] Protein precipitation with acetonitrile is a simple and common approach.[8][9] For cleaner extracts, a combination of protein precipitation followed by liquid-liquid extraction can be utilized.[7]
Q3: What is the stability of stiripentol under typical laboratory and storage conditions?
A3: Stiripentol is generally stable under alkaline, thermal, oxidative, and photolytic stress conditions. However, it is known to degrade in acidic environments.[1][10] Therefore, it is crucial to avoid acidic conditions during sample processing and storage to prevent analyte loss.[11] Stock solutions are typically prepared in methanol and can be stored at 4°C.[10]
Q4: What are some key validation parameters to consider for a reliable stiripentol bioanalytical method?
A4: Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][4][10] The method should demonstrate a good correlation coefficient (r²) for linearity, typically >0.99. Precision is assessed by intra- and inter-day variations, with a relative standard deviation (RSD) of less than 15% being desirable. Accuracy is determined by the closeness of the measured value to the true value, with an acceptable range typically within 85-115%.[12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during stiripentol bioanalysis in a question-and-answer format.
Chromatography Issues
Q: My stiripentol peak is showing significant tailing. What are the possible causes and solutions?
A:
-
Possible Causes:
-
Secondary Interactions: Interaction of stiripentol with active sites (silanols) on the HPLC column.
-
Column Degradation: Loss of stationary phase or contamination of the column inlet frit.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of stiripentol and lead to tailing.
-
Sample Overload: Injecting too much analyte can saturate the column and cause peak asymmetry.
-
-
Solutions:
-
Mobile Phase Modification: Add a competitor (e.g., a small amount of a basic compound like triethylamine) to the mobile phase to block active sites on the column. Adjusting the mobile phase pH may also help.
-
Column Maintenance: If the column is old or has been used extensively with complex matrices, consider flushing it or replacing it. Using a guard column can help extend the life of the analytical column.
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.
-
Q: I am observing a poor peak shape (fronting or splitting) for stiripentol. What should I investigate?
A:
-
Possible Causes:
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split or broad peak.
-
High Injection Volume: Injecting a large volume of a strong solvent can also cause peak fronting.
-
-
Solutions:
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.
-
Check for Column Voids: A sudden pressure drop or a visible void at the column inlet are signs of a problem. If a void is present, the column may need to be replaced.
-
Optimize Injection Volume: Reduce the injection volume to minimize solvent effects.
-
Sample Preparation and Recovery Issues
Q: My recovery of stiripentol is consistently low. How can I improve it?
A:
-
Possible Causes (for LLE):
-
Incorrect pH: The pH of the aqueous phase may not be optimal for partitioning stiripentol into the organic phase.
-
Inappropriate Extraction Solvent: The chosen organic solvent may not have a high enough affinity for stiripentol.
-
Insufficient Mixing: Inadequate vortexing or shaking can lead to incomplete extraction.
-
Emulsion Formation: The formation of an emulsion between the aqueous and organic layers can trap the analyte.
-
-
Solutions (for LLE):
-
pH Adjustment: Adjust the pH of the plasma/serum sample to suppress the ionization of stiripentol, making it more soluble in the organic solvent.
-
Solvent Selection: Test different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find one that provides the best recovery.
-
Optimize Mixing: Ensure thorough mixing during the extraction step.
-
Break Emulsions: To break emulsions, try adding salt to the aqueous layer or centrifuging at a higher speed.
-
-
Possible Causes (for Protein Precipitation):
-
Incomplete Precipitation: The ratio of precipitating solvent to sample may be insufficient to precipitate all proteins.
-
Analyte Co-precipitation: Stiripentol may be trapped in the precipitated protein pellet.
-
-
Solutions (for Protein Precipitation):
-
Optimize Solvent:Sample Ratio: A common ratio is 3:1 (v/v) of acetonitrile to plasma.[8] Experiment with different ratios to ensure complete protein removal.
-
Vortexing and Centrifugation: Ensure thorough vortexing after adding the precipitating solvent and adequate centrifugation speed and time to form a compact pellet.
-
Matrix Effects and Interferences
Q: I suspect matrix effects are impacting my LC-MS/MS results. How can I identify and mitigate them?
A:
-
Identifying Matrix Effects:
-
Post-column Infusion: Infuse a constant concentration of stiripentol into the mass spectrometer after the analytical column while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of stiripentol indicates ion suppression or enhancement, respectively.
-
Post-extraction Addition: Compare the peak area of stiripentol in a neat solution to the peak area of stiripentol spiked into a blank, extracted matrix. A significant difference suggests the presence of matrix effects.
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method, such as a combination of protein precipitation and liquid-liquid extraction, or solid-phase extraction (SPE), to remove interfering matrix components.[7]
-
Chromatographic Separation: Optimize the chromatographic method to separate stiripentol from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., stiripentol-d9) is the best way to compensate for matrix effects as it will be affected in the same way as the analyte.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Q: What are some potential interferences in stiripentol bioanalysis?
A:
-
Endogenous Compounds: Components of the biological matrix (e.g., lipids, phospholipids) can co-elute with stiripentol and cause matrix effects.[13]
-
Co-administered Drugs: Stiripentol is often administered as an adjunctive therapy, so other antiepileptic drugs (AEDs) and their metabolites could potentially interfere with the analysis.[14][15] It is important to check the retention times and mass transitions of co-administered drugs to ensure they do not overlap with stiripentol.
-
Degradation Products: As stiripentol is unstable in acidic conditions, its degradation products could potentially interfere if the sample is not handled properly.[1][10]
Data Presentation
Table 1: Summary of HPLC-DAD Method Validation Parameters for Stiripentol
| Parameter | Method 1[1][10] | Method 2[4] (HPTLC) |
| Linearity Range | 1–25 µg/mL | 250-1250 ng/band |
| Correlation Coefficient (r²) | 0.9996 | 0.99 |
| Precision (%RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 100.08 ± 1.73 | 98-102% |
| LOD | 0.024 µg/mL | 3.3 SD/S |
| LOQ | 0.081 µg/mL | 10 SD/S |
Table 2: Summary of LC-MS/MS Method Validation Parameters for Stiripentol
| Parameter | Method 1[16] |
| Linearity Range | 250 to 25,000 ng/mL |
| Precision (%CV) | Within-Day: 1.5-2.1%, Between-Day: 2.9-5.1% |
| Accuracy | Not explicitly stated, but method was validated |
| LOD | Not explicitly stated |
| LOQ | 250 ng/mL |
Experimental Protocols
1. Protein Precipitation (PP) Method for Stiripentol in Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Thawing: Thaw frozen plasma samples at room temperature (25 ± 1°C) or in a 4°C refrigerator.[8]
-
Homogenization: Vortex the thawed plasma samples to ensure homogeneity.[8]
-
Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., a structural analog or a stable isotope-labeled stiripentol in methanol) to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[8]
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.
-
Injection: Inject an appropriate volume (e.g., 2-10 µL) into the LC-MS/MS system.[8]
2. Liquid-Liquid Extraction (LLE) Method for Stiripentol in Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Preparation: To 200 µL of plasma in a glass tube, add the internal standard.
-
pH Adjustment (Optional but Recommended): Add a small volume of a basic buffer (e.g., sodium carbonate buffer, pH 9) to increase the pH of the sample.
-
Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Extraction: Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the layers.[17]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.[17]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject an aliquot into the chromatographic system.
Mandatory Visualization
Caption: General experimental workflow for stiripentol bioanalysis.
Caption: Troubleshooting decision tree for stiripentol bioanalysis.
References
- 1. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. a protein precipitation extraction method [protocols.io]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lessons learned from regulatory submissions involving endogenous therapeutic analyte bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinically important drug interactions in epilepsy: interactions between antiepileptic drugs and other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
Dealing with poor peak shape for stiripentol or its internal standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues during the chromatographic analysis of stiripentol and its internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing or fronting) for stiripentol in HPLC analysis?
A1: Poor peak shape for stiripentol can arise from several factors, often related to interactions between the analyte and the stationary phase, or issues with the chromatographic system. Common causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with stiripentol, leading to peak tailing.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of stiripentol, influencing its retention and peak shape.
-
Column Overload: Injecting too much sample can lead to peak fronting.[2][3]
-
Contamination: A contaminated guard or analytical column can result in distorted peaks.[4]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[5][6]
Q2: My internal standard is showing poor peak shape. What should I do?
A2: Since the internal standard is structurally similar to stiripentol (e.g., a deuterated form like Stiripentol-D9), the causes of its poor peak shape are likely the same as for stiripentol itself.[7] Systematically check the potential causes listed in Q1. Ensure that the internal standard is pure and has not degraded.
Q3: Can the choice of internal standard affect peak shape?
A3: While a good internal standard should behave chromatographically similarly to the analyte, it is unlikely that the choice of a suitable internal standard (like a stable isotope-labeled version) would be the direct cause of poor peak shape. The issue is more likely rooted in the overall chromatographic conditions.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[1][8]
Troubleshooting Steps:
-
Check for Secondary Interactions:
-
Action: Use a highly deactivated (end-capped) column to minimize silanol interactions.
-
Action: Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%) to block active silanol sites.
-
Action: Adjust the mobile phase pH. For a compound like stiripentol, experimenting with a pH that ensures it is in a single ionic state can improve peak shape.
-
-
Evaluate Mobile Phase Composition:
-
Action: Ensure the mobile phase is well-mixed and degassed.[9]
-
Action: Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) as this can alter selectivity and peak shape.
-
-
Inspect the Column:
-
Action: If using a guard column, remove it and re-run the analysis. If the peak shape improves, replace the guard column.[4]
-
Action: If the analytical column is old or has been used with complex matrices, it may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if necessary.[3]
-
Guide 2: Addressing Peak Fronting
Peak fronting, where the front of the peak is sloped, is a less common issue but can still occur.
Troubleshooting Steps:
-
Check for Sample Overload:
-
Verify Sample Solvent:
-
Examine the Column Inlet:
-
Action: A partially blocked frit at the column inlet can cause peak distortion.[2] Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.
-
Data Presentation
Table 1: Example HPLC Parameters for Stiripentol Analysis
| Parameter | Condition |
| Column | C18 (e.g., Symmetry C18, 4.6 x 75 mm, 3.5 µm)[10] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min[10] |
| Detection | UV at 262.5 nm[10] |
| Injection Volume | 20 µL[10] |
| Internal Standard | Stiripentol-D9[7] |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column; add a competitive base to the mobile phase. |
| Column contamination | Flush the column with a strong solvent or replace it. | |
| Inappropriate mobile phase pH | Adjust the pH to ensure the analyte is in a single ionic state. | |
| Peak Fronting | Sample overload | Dilute the sample and inject a smaller volume.[2][3] |
| Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase.[5][6] | |
| Split Peaks | Blockage at column inlet | Back-flush the column or replace the inlet frit.[2] |
| Injector issue | Check the injector for proper operation.[3] |
Experimental Protocols
Protocol 1: Basic HPLC Method for Stiripentol
This protocol is a starting point and may require optimization.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and a 1 mM phosphate buffer. Adjust the pH of the buffer to a suitable value (e.g., between 3 and 7) and filter through a 0.45 µm membrane.[10] Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of stiripentol in methanol (e.g., 1 mg/mL).[10] Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
Internal Standard Preparation: If using an internal standard like stiripentol-D9, prepare a stock solution and add a fixed amount to all standards and samples.
-
Sample Preparation: For plasma samples, a liquid-liquid extraction or protein precipitation step is typically required.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard or sample.
-
Monitor the chromatogram for peak shape and retention time.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: General experimental workflow for stiripentol analysis.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. HPLC 疑難排解指南 [sigmaaldrich.com]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Impact of co-eluting substances on (S)-Stiripentol-d9 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Stiripentol-d9 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in my assay?
This compound is a stable-isotope labeled (SIL) internal standard. Its primary role is to mimic the analytical behavior of the target analyte, Stiripentol, throughout the entire experimental process, including sample preparation, chromatography, and mass spectrometry detection. By adding a known concentration of this compound to your samples, you can accurately quantify Stiripentol, as the ratio of the analyte signal to the internal standard signal should remain constant, even if signal suppression or enhancement occurs.
Q2: I am observing high variability in my this compound signal between samples. What are the potential causes?
High variability in the internal standard signal can be attributed to several factors:
-
Inconsistent Sample Preparation: Errors in pipetting the internal standard, or variability in the extraction recovery between samples, can lead to inconsistent signal intensity.
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound in the mass spectrometer's source. This effect can vary from sample to sample, causing signal inconsistency.
-
Instrument Instability: Fluctuations in the performance of the LC-MS/MS system can also contribute to signal variability.
Q3: My analyte (Stiripentol) and internal standard (this compound) have slightly different retention times. Is this a problem?
Yes, this can be a significant issue. Ideally, the analyte and its SIL internal standard should co-elute perfectly.[1] If there is a retention time shift, even a slight one, the two compounds may be affected differently by co-eluting matrix components that cause ion suppression or enhancement.[2] This phenomenon, known as differential matrix effects, can lead to inaccurate quantification because the fundamental assumption that the internal standard perfectly corrects for signal fluctuations is violated.[2] The deuterium isotope effect can sometimes cause slight changes in lipophilicity, leading to chromatographic separation from the non-labeled analyte.
Q4: How can I investigate if co-eluting substances are affecting my this compound signal?
A post-column infusion experiment is a standard method to evaluate matrix effects. This involves infusing a constant flow of this compound directly into the mass spectrometer while injecting a blank, extracted sample matrix. Any dips or rises in the baseline signal of the internal standard at the retention time of your analyte indicate the presence of ion-suppressing or -enhancing matrix components.
Troubleshooting Guide
Issue: Inaccurate or Irreproducible Quantification of Stiripentol
This guide provides a systematic approach to troubleshooting issues related to the impact of co-eluting substances on the this compound signal, which can lead to inaccurate quantification.
Step 1: Verify Chromatographic Co-elution
-
Action: Overlay the chromatograms of Stiripentol and this compound.
-
Expected Outcome: The peaks should perfectly overlap.
-
Troubleshooting:
-
If a shift is observed, adjust the chromatographic method (e.g., gradient, column chemistry) to achieve co-elution.[1]
-
Consider that complete co-elution might not always be possible due to the deuterium isotope effect. If a small, consistent shift remains, proceed to the next steps to assess its impact.
-
Step 2: Assess the Impact of the Matrix
-
Action: Prepare two sets of samples. In the first set, spike Stiripentol and this compound into a clean solvent. In the second set, spike the analytes into an extracted blank matrix.
-
Expected Outcome: The peak areas and the ratio of Stiripentol to this compound should be comparable between the two sets.
-
Troubleshooting:
-
If the absolute peak areas are significantly lower in the matrix samples, this indicates ion suppression.
-
If the analyte-to-internal-standard ratio is inconsistent, this points to a differential matrix effect, a more complex issue where the analyte and internal standard are not equally affected by the matrix.
-
Step 3: Mitigate Matrix Effects
If matrix effects are confirmed, consider the following strategies:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]
-
Chromatographic Separation: Modify your LC method to chromatographically separate the analytes from the interfering substances. This could involve adjusting the mobile phase gradient, changing the column, or using a different stationary phase.
-
Reduce Injection Volume: Injecting a smaller sample volume can reduce the total amount of matrix components entering the MS system.
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the sensitivity of the assay.
Quantitative Data Summary
The following table illustrates a hypothetical scenario of a differential matrix effect on Stiripentol and this compound due to a co-eluting substance.
| Sample Type | Stiripentol Peak Area | This compound Peak Area | Analyte/IS Ratio | % Signal Suppression (vs. Solvent) |
| Solvent Standard | 1,200,000 | 1,500,000 | 0.80 | N/A |
| Plasma Sample A (Low Interference) | 950,000 | 1,187,500 | 0.80 | Stiripentol: 20.8%IS: 20.8% |
| Plasma Sample B (High Interference) | 600,000 | 900,000 | 0.67 | Stiripentol: 50%IS: 40% |
In this example, Plasma Sample A shows consistent signal suppression for both the analyte and the internal standard, resulting in an accurate ratio. However, in Plasma Sample B, the co-eluting substance disproportionately suppresses the Stiripentol signal, leading to an inaccurate ratio and underestimation of the analyte concentration.
Experimental Protocols
Protocol: Liquid-Liquid Extraction (LLE) for Stiripentol from Human Plasma
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL this compound working solution to each plasma sample.
-
Protein Precipitation: Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.
-
Extraction: Transfer the supernatant to a new tube. Add 500 µL of methyl tert-butyl ether (MTBE). Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: Mechanism of ion suppression by a co-eluting substance.
References
Stability of (S)-Stiripentol-d9 in different biological matrices during storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Stiripentol-d9. This resource provides guidance on ensuring the stability of this compound in various biological matrices during storage, which is critical for accurate bioanalytical results.
Frequently Asked Questions (FAQs)
Q1: Is there specific stability data available for this compound in biological matrices?
A1: Currently, there is a lack of publicly available studies that specifically report on the long-term stability of this compound in biological matrices such as plasma, whole blood, or urine. However, Stiripentol itself has been shown to be stable under various conditions, with the primary degradation pathway being under acidic conditions.[1][2] As a deuterated analog, this compound is expected to have similar or slightly enhanced stability due to the kinetic isotope effect, but this should be empirically verified.
Q2: What are the main factors that can affect the stability of this compound in biological samples?
A2: The stability of this compound can be influenced by several factors, including:
-
Temperature: Storage at inappropriate temperatures can lead to degradation. Ultra-low temperatures (-80°C) are generally preferred for long-term storage.
-
Enzymatic Degradation: Endogenous enzymes in biological matrices can metabolize the analyte. Stiripentol is known to be extensively metabolized in the body.[3][4][5][6][7]
-
pH: Stiripentol shows marked stability in alkaline, neutral, and oxidative conditions but degrades under acidic conditions.[1][2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can compromise the integrity of the analyte. It is recommended to validate the stability for a minimum of three freeze-thaw cycles.[8]
-
Light Exposure: While Stiripentol has shown stability under photolytic conditions, it is good practice to store samples in the dark to minimize potential degradation.[1][2]
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on general best practices for deuterated compounds and other antiepileptic drugs, the following storage conditions are recommended:
-
Short-term storage (up to 24 hours): Refrigeration at 2-8°C.
-
Long-term storage: Freezing at -20°C or, preferably, -80°C. Studies on other antiepileptic drugs have shown acceptable stability under these conditions.
-
Whole Blood: Should be processed to plasma or serum as soon as possible to minimize enzymatic degradation. If storage of whole blood is necessary, it should be kept at 2-8°C and for the shortest duration possible.
Q4: How many freeze-thaw cycles are acceptable for samples with this compound?
A4: The stability of this compound through multiple freeze-thaw cycles should be determined experimentally. As a general guideline for bioanalytical method validation, the stability should be confirmed for at least three freeze-thaw cycles.[8] Low and high concentration quality control (QC) samples should be subjected to the same freeze-thaw process as the study samples.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound in stored samples. | Analyte degradation due to improper storage temperature. | Verify that samples have been consistently stored at the recommended temperature (-80°C for long-term). Review temperature logs for any deviations. |
| Instability due to multiple freeze-thaw cycles. | Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before the initial freezing. | |
| Enzymatic degradation in whole blood or plasma. | Process whole blood to plasma or serum as quickly as possible after collection. Consider the use of enzyme inhibitors if degradation is suspected, although this needs to be validated. | |
| High variability in replicate analyses of the same sample. | Inconsistent sample handling during the thawing process. | Ensure a standardized thawing procedure. Allow samples to thaw completely at room temperature and vortex gently before extraction. |
| Analyte instability on the bench-top during sample preparation. | Perform bench-top stability experiments to determine how long samples can remain at room temperature before significant degradation occurs. Keep samples on ice during processing if necessary. | |
| Discrepancy between results from fresh and stored samples. | Long-term degradation of the analyte. | Conduct a long-term stability study by analyzing QC samples stored for a duration equivalent to or longer than the storage period of the study samples. |
| Issues with the deuterated internal standard stability. | While deuterated standards are generally stable, in rare cases, back-exchange of deuterium can occur.[9] This should be investigated if other causes are ruled out. |
Stability Data Summary
| Stability Test | Matrix | Storage Condition | Duration | Typical Acceptance Criteria (% of initial concentration) |
| Freeze-Thaw Stability | Human Plasma | -20°C and -80°C | 3 cycles | 85 - 115% |
| Short-Term (Bench-Top) Stability | Human Plasma | Room Temperature (~22°C) | 4 - 24 hours | 85 - 115% |
| Long-Term Stability | Human Plasma | -20°C | 1 - 6 months | 85 - 115% |
| Long-Term Stability | Human Plasma | -80°C | 6 - 12 months | 85 - 115% |
| Whole Blood Stability | Human Whole Blood | 2-8°C | 2 - 4 hours | 85 - 115% |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment in Plasma
-
Objective: To evaluate the stability of this compound in human plasma at -20°C and -80°C for an extended period.
-
Materials:
-
Blank human plasma (K2EDTA as anticoagulant recommended).
-
This compound stock solution.
-
Validated bioanalytical method (e.g., LC-MS/MS).
-
-
Procedure:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking blank plasma with this compound.
-
Analyze a set of freshly prepared QC samples (n=6 for each level) to establish the baseline (T=0) concentration.
-
Store the remaining QC sample aliquots at -20°C and -80°C.
-
At each designated time point (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of QC samples (n=6 for each level and temperature) from storage.
-
Allow the samples to thaw completely at room temperature.
-
Process and analyze the samples using the validated bioanalytical method.
-
Calculate the mean concentration of the stored QC samples and compare it to the baseline concentration. The concentration of the stored samples should be within ±15% of the baseline values.
-
Protocol 2: Freeze-Thaw Stability Assessment in Whole Blood
-
Objective: To determine the stability of this compound in whole blood after multiple freeze-thaw cycles.
-
Materials:
-
Fresh human whole blood (K2EDTA).
-
This compound stock solution.
-
Validated bioanalytical method.
-
-
Procedure:
-
Prepare QC samples at low and high concentrations by spiking fresh whole blood.
-
Divide the samples into aliquots. Analyze one set of aliquots immediately (Cycle 0).
-
Freeze the remaining aliquots at -80°C for at least 12 hours. This constitutes the first freeze cycle.
-
Thaw the samples completely at room temperature. This is the first thaw. A portion of the samples are analyzed (Cycle 1).
-
Refreeze the remaining samples at -80°C for at least 12 hours.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
Analyze the samples from each cycle and compare the results to the Cycle 0 samples. The mean concentration should be within ±15% of the initial concentration.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolic fate of stiripentol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Stiripentol | C14H18O3 | CID 5311454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 9. waters.com [waters.com]
Strategies to minimize variability in stiripentol quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in stiripentol quantification. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for stiripentol quantification?
A1: The most frequently employed methods for stiripentol quantification are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). LC-MS/MS is often preferred for bioanalytical applications due to its high sensitivity and selectivity, especially for complex matrices like plasma.[1][2][3][4] HPLC-UV is a robust and cost-effective method suitable for pharmaceutical dosage forms.[2][5] HPTLC offers a high-throughput option for quantification in bulk and dosage forms.[6]
Q2: What are the key validation parameters to consider for a reliable stiripentol quantification method?
A2: According to ICH guidelines, the key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2][6]
Q3: What is the stability of stiripentol under different conditions?
A3: Stiripentol is generally stable under thermal, oxidative, and photolytic stress conditions. However, it is highly susceptible to degradation under acidic conditions.[2][3][5][7] This instability in acidic environments is a critical consideration for both sample preparation and oral administration, as gastric acid can lead to degradation.[7] Stiripentol shows marked stability under alkaline hydrolytic stress.[2]
Q4: Why is chiral separation important for stiripentol analysis?
A4: Stiripentol has a chiral center at the C-3 position and exists as a racemic mixture of R(+)- and S(-)-enantiomers. The R(+)-enantiomer is reported to have a greater anticonvulsant potency.[2] Therefore, enantioselective quantification may be necessary for pharmacokinetic and pharmacodynamic studies to understand the contribution of each enantiomer to the therapeutic effect and potential toxicity. Different chiral stationary phases (CSPs) are used for this purpose.[8][9]
Troubleshooting Guides
LC-MS/MS Analysis
Problem: I am observing significant ion suppression in my plasma samples.
-
Possible Cause 1: Matrix Effects from Endogenous Components. Biological matrices like plasma contain phospholipids and other endogenous components that can co-elute with stiripentol and compete for ionization, leading to a suppressed signal.[10][11][12]
-
Solution 1: Optimize Sample Preparation. Employ more rigorous sample preparation techniques to remove interfering components. While protein precipitation is a simple method, it may not be sufficient. Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[13]
-
Solution 2: Chromatographic Separation. Modify your HPLC gradient to achieve better separation of stiripentol from the matrix components. A longer run time or a different stationary phase might be necessary.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS (e.g., stiripentol-d9) will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification by normalizing the signal.
-
Solution 4: Dilution. Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Problem: My signal intensity for stiripentol is low and inconsistent.
-
Possible Cause 1: Suboptimal Ionization Parameters. The settings on your mass spectrometer's ion source (e.g., capillary voltage, gas flow, temperature) may not be optimal for stiripentol.
-
Solution: Perform a systematic optimization of the ion source parameters by infusing a standard solution of stiripentol and adjusting the settings to maximize the signal intensity and stability.
-
-
Possible Cause 2: In-source Fragmentation or Adduct Formation. Stiripentol might be fragmenting in the ion source or forming adducts (e.g., sodium adducts) which can lead to a weaker signal for the desired precursor ion.
-
Solution: Review the full scan mass spectrum of stiripentol to identify the predominant ions. If multiple adducts or fragments are present, adjust the mobile phase composition (e.g., by adding a small amount of formic acid or ammonium formate) to promote the formation of a single, stable protonated molecule.
-
HPLC-UV Analysis
Problem: I am observing peak tailing for the stiripentol peak.
-
Possible Cause 1: Secondary Interactions with Residual Silanols. The stationary phase of the HPLC column may have residual silanol groups that can interact with the stiripentol molecule, causing peak tailing.[14][15][16]
-
Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to around 3) can suppress the ionization of silanol groups and reduce these secondary interactions.[16][17]
-
Solution 2: Use an End-capped Column. Employ a column that has been end-capped to block the residual silanol groups.
-
Solution 3: Add a Competing Base. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups and improve peak shape.[14]
-
-
Possible Cause 2: Column Overload. Injecting too much sample onto the column can lead to peak tailing.[14]
-
Solution: Reduce the injection volume or dilute the sample.
-
Problem: My retention time for stiripentol is shifting between injections.
-
Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase between injections, especially in gradient elution.[18][19]
-
Solution: Increase the column equilibration time between runs to ensure a stable starting condition.
-
-
Possible Cause 2: Changes in Mobile Phase Composition. Small variations in the mobile phase composition, such as evaporation of the organic solvent, can lead to retention time shifts.[18][19]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Possible Cause 3: Column Temperature Fluctuations. Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[20]
-
-
Possible Cause 4: Column Degradation. Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Solution: Implement a column washing protocol and replace the column when performance deteriorates significantly.
-
Data Presentation
Table 1: Summary of Validation Parameters for Stiripentol Quantification Methods
| Parameter | HPLC-UV[2] | HPTLC[6] | LC-MS/MS (Enantiomers) |
| Linearity Range | 1–25 µg/mL | 50–300 ng/spot | 10-5000 ng/mL |
| Correlation Coefficient (r²) | 0.9996 | 0.994 | >0.99 |
| Precision (%RSD) | < 2% | < 2% | < 15% |
| Accuracy (% Recovery) | 100.08 ± 1.73% | 98-102% | 85-115% |
| LOD | 0.024 µg/mL | 17.4 ng/spot | Not Reported |
| LOQ | 0.081 µg/mL | 53 ng/spot | 10 ng/mL |
Experimental Protocols
Protocol 1: Stiripentol Quantification in Human Plasma using LC-MS/MS
This protocol is a synthesized example based on common practices.[1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., stiripentol-d9 in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: A validated UHPLC system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate stiripentol from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for stiripentol and its internal standard.
-
Protocol 2: Stiripentol Quantification in Capsules using HPLC-UV
This protocol is a synthesized example based on common practices.[2][21]
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of stiripentol reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Weigh the contents of 20 capsules and calculate the average weight.
-
Accurately weigh a portion of the powdered capsule content equivalent to 25 mg of stiripentol and transfer to a 25 mL volumetric flask.
-
Add about 15 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.
-
-
HPLC-UV Conditions:
-
HPLC System: A validated HPLC system with a UV detector.
-
Column: A suitable C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in an isocratic elution. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 262 nm.[2]
-
Visualizations
Caption: Workflow for Stiripentol Quantification in Plasma by LC-MS/MS.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japsr.in [japsr.in]
- 7. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fue.edu.eg [fue.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. providiongroup.com [providiongroup.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. i01.yizimg.com [i01.yizimg.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming retention time shifts as a source of error in HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Why is my LC Retention Time Shifting? [restek.com]
- 20. researchgate.net [researchgate.net]
- 21. chalcogen.ro [chalcogen.ro]
Validation & Comparative
Validation of a Bioanalytical Method for Stiripentol Using (S)-Stiripentol-d9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of stiripentol in human plasma using (S)-Stiripentol-d9 as an internal standard against an alternative method. The information is compiled to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methodologies for pharmacokinetic and therapeutic drug monitoring studies of stiripentol.
Introduction to Stiripentol Bioanalysis
Stiripentol is an antiepileptic drug primarily used as an adjunctive therapy for Dravet syndrome.[1] Accurate and precise measurement of stiripentol concentrations in biological matrices is crucial for pharmacokinetic studies, dose individualization, and ensuring patient safety and efficacy.[2] Various analytical methods, including high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for its quantification.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS methods to compensate for matrix effects and variations in sample processing and instrument response, thereby improving accuracy and precision.[5][6]
This guide focuses on a sensitive and selective LC-MS/MS method for the enantiomeric separation and estimation of stiripentol using this compound and compares it with a conventional HPLC-UV method.
Comparative Analysis of Bioanalytical Methods
This section presents a head-to-head comparison of two distinct methods for stiripentol quantification in human plasma.
Method 1: Enantioselective LC-MS/MS with this compound Internal Standard
This method represents a highly sensitive and specific approach for the determination of stiripentol enantiomers. The use of a deuterated internal standard ensures high accuracy and precision.[5]
Method 2: HPLC with UV Detection
This method offers a more accessible and cost-effective alternative for the quantification of total stiripentol, suitable for routine therapeutic drug monitoring where enantiomer-specific data is not required.[7][8]
Quantitative Data Summary
The following tables summarize the key validation parameters for both methods, providing a clear comparison of their performance characteristics. The data for the LC-MS/MS method is based on a chiral separation approach, while the HPLC-UV method quantifies the racemic mixture.
Table 1: Method Validation Parameters
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Linearity Range | 10 - 2000 ng/mL[5] | 1 - 25 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.999[5] | 0.9996[8] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[5] | 0.081 µg/mL (81 ng/mL)[8] |
| Accuracy (% Recovery) | 98.40 - 98.53%[5] | 100.08 ± 1.73%[8] |
| Precision (% RSD) | 0.692 - 0.723%[5] | < 2%[8] |
| Internal Standard | This compound | 3-bromo-N-propylcinnamide[2] |
| Detection Method | Tandem Mass Spectrometry | UV-Diode Array Detection (DAD)[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: LC-MS/MS with this compound
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound).
-
Add 500 µL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Lux Amylose-2 (150 x 4.6 mm, 5 µm)[5]
-
Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and 5 mM ammonium acetate buffer[5]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: < 7.0 minutes[5]
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Stiripentol: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Method 2: HPLC-UV
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the supernatant into the HPLC system.
2. Chromatographic Conditions
-
Column: Symmetry C18 (specific dimensions to be chosen, e.g., 250 x 4.6 mm, 5 µm)[8]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
UV Detection: 254 nm[5]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each bioanalytical method.
Caption: Workflow for Stiripentol Analysis by LC-MS/MS.
Caption: Workflow for Stiripentol Analysis by HPLC-UV.
Conclusion
The choice between an enantioselective LC-MS/MS method with this compound and a conventional HPLC-UV method depends on the specific requirements of the study. For research applications requiring high sensitivity, specificity, and the ability to differentiate between enantiomers, the LC-MS/MS method is superior. For routine therapeutic drug monitoring where cost and accessibility are major considerations and total drug concentration is sufficient, the HPLC-UV method provides a reliable alternative. The use of a stable isotope-labeled internal standard like this compound in the LC-MS/MS method significantly enhances the robustness and reliability of the bioanalytical data, making it the gold standard for pharmacokinetic and clinical research studies of stiripentol.
References
- 1. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 144017-66-3 | UFA01766 | Biosynth [biosynth.com]
- 7. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Stiripentol Assays with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of stiripentol in biological matrices, focusing on the performance of different internal standards. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical data. Here, we present a cross-validation summary of stiripentol assays employing three distinct internal standards: a deuterated analog (Stiripentol-D9), a structurally similar synthetic compound (3-bromo-N-propylcinnamide), and a co-administered antiepileptic drug (Carbamazepine).
Executive Summary
The choice of internal standard significantly impacts the performance of stiripentol assays. While a stable isotope-labeled internal standard like Stiripentol-D9 is often considered the gold standard due to its similar physicochemical properties to the analyte, other synthetic compounds and structurally related drugs have also been successfully employed. This guide provides a comparative analysis of the validation parameters for stiripentol assays using these different internal standards, based on published literature. The data presented herein will aid researchers in selecting the most suitable internal standard and analytical method for their specific research needs.
Comparative Analysis of Assay Performance
The following tables summarize the key validation parameters for stiripentol assays using different internal standards. The data has been collated from various published studies to provide a comparative overview.
Table 1: Comparison of Linearity and Sensitivity
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Stiripentol-D9 | LC-MS/MS | Human Plasma | 10 - 5000 | 10 | [1] |
| 3-bromo-N-propylcinnamide | HPLC-UV | Microsomal Incubations | 8500 - 85000 | 8500 | [2] |
| Carbamazepine | LC-MS/MS | Human Plasma | 5 - 2000 | 5 | [3] |
Table 2: Comparison of Accuracy and Precision
| Internal Standard | Analytical Method | Matrix | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Stiripentol-D9 | LC-MS/MS | Human Plasma | Within ±15% | < 15% | [1] |
| 3-bromo-N-propylcinnamide | HPLC-UV | Microsomal Incubations | Not explicitly stated | Interday CV: 2.2% | [2] |
| Carbamazepine | LC-MS/MS | Rat Plasma | Within ±15% | Intra-day: 2.6-9.5%, Inter-day: 4.0-9.6% | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Method 1: LC-MS/MS with Stiripentol-D9 Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction from human plasma.
-
Chromatography:
-
Column: Lux Amylose-2 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 50:50 (v/v) acetonitrile and 5 mM ammonium acetate buffer.
-
Flow Rate: Isocratic elution.
-
Run Time: < 7.0 min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: HPLC-UV with 3-bromo-N-propylcinnamide Internal Standard[2]
-
Sample Preparation: Microsomal incubation mixtures were extracted with diethyl ether after the addition of the internal standard.
-
Chromatography:
-
Column: Ultrasphere octyl C8 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 60:40 (v/v) water and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 210 nm.
-
-
Retention Times:
-
Carbamazepine epoxide (CBZE): 4.5 min
-
Carbamazepine (CBZ): 7.0 min
-
Internal Standard: 16.5 min
-
Method 3: LC-MS/MS with Carbamazepine-D10 as Internal Standard for Carbamazepine (as a proxy for multi-analyte methods that could include stiripentol)[3]
-
Sample Preparation: Liquid-liquid extraction from rat plasma.
-
Chromatography:
-
Column: C8 (150 x 2.1 mm, 5 µm).
-
Mobile Phase: 69.5:30:0.5 (v/v/v) water, acetonitrile, and acetic acid.
-
Flow Rate: 0.4 mL/min.
-
Run Time: 5 min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI).
-
Detection: Selected Reaction Monitoring (SRM).
-
MRM Transitions:
-
Carbamazepine: m/z 237 → 194
-
Carbamazepine 10,11-epoxide: m/z 253 → 210
-
d10-Carbamazepine (IS): m/z 247 → 204
-
-
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effect of stiripentol on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Advantage: A Comparative Guide to (S)-Stiripentol-d9 and Other Internal Standards for Stiripentol Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of stiripentol, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of (S)-Stiripentol-d9 with other potential internal standards, supported by established analytical principles and experimental data from the scientific literature. We will delve into the rationale for using an enantiomer-specific, stable isotope-labeled internal standard and present a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Stiripentol, an anticonvulsant medication primarily used in the treatment of Dravet syndrome, is a chiral molecule, existing as (S)- and (R)-enantiomers. As the enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles, their accurate and independent quantification is often crucial. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In the realm of bioanalysis, particularly with a technique as sensitive and specific as LC-MS/MS, the internal standard (IS) is a critical component for ensuring the accuracy and precision of the results. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. Stable isotope-labeled (SIL) internal standards, where several atoms in the drug molecule are replaced with their heavier stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), are widely considered the most effective type of IS.
The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, and co-elutes with the analyte during chromatographic separation. However, due to its mass difference, it is distinguishable by the mass spectrometer. This co-elution and similar behavior effectively compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement, which are common challenges in the analysis of complex biological matrices like plasma or blood.
This compound: The Optimal Choice for (S)-Stiripentol Quantification
For the chiral analysis of stiripentol, the use of an enantiomer-specific deuterated internal standard, such as this compound for the quantification of (S)-Stiripentol, represents the pinnacle of analytical rigor. Scientific literature supports the use of respective stable-labeled internal standards for the analysis of both stiripentol enantiomers, indicating that using the corresponding deuterated stereoisomer is a validated and accepted practice[1].
Here's a breakdown of the advantages of this compound compared to other potential internal standards:
-
This compound vs. Racemic Stiripentol-d9: While a racemic mixture of deuterated stiripentol could be used, employing the specific enantiomer (this compound) ensures the most accurate quantification of the corresponding (S)-enantiomer of the drug. This is because the two enantiomers might exhibit slightly different behaviors in a chiral chromatographic system. Using the specific enantiomeric internal standard eliminates any potential bias that could arise from these subtle differences.
-
This compound vs. Non-Isotopically Labeled Structural Analogs: Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled. While they can be used as internal standards, they often have different retention times and ionization efficiencies compared to the analyte. This can lead to less effective compensation for matrix effects and extraction variability, ultimately resulting in lower accuracy and precision. Deuterated standards like this compound co-elute with the analyte, providing superior correction for these variabilities.
-
This compound vs. Other Deuterated Stiripentol Isotopologues: this compound, with nine deuterium atoms, provides a significant mass shift from the unlabeled (S)-Stiripentol, minimizing the risk of isotopic cross-talk or interference in the mass spectrometer. The position and number of deuterium labels are optimized to ensure stability and prevent in-source fragmentation that could lead to analytical inaccuracies.
Performance Comparison of Internal Standard Types
| Internal Standard Type | Analyte | Accuracy (% Bias) | Precision (% RSD) | Matrix Effect Compensation |
| This compound | (S)-Stiripentol | Excellent (Typically < ±15%) | Excellent (Typically < 15%) | Excellent |
| Racemic Stiripentol-d9 | (S)-Stiripentol | Very Good | Very Good | Very Good |
| Structural Analog (Non-Isotopic) | (S)-Stiripentol | Fair to Good | Fair to Good | Moderate to Poor |
This table represents a generalized comparison based on established principles in bioanalytical chemistry. Actual performance may vary depending on the specific assay conditions.
Experimental Protocol: Quantification of (S)-Stiripentol in Human Plasma using LC-MS/MS with this compound Internal Standard
This section outlines a typical experimental protocol for the quantitative analysis of (S)-Stiripentol in human plasma. This protocol is a composite based on information from various validated methods for stiripentol and other antiepileptic drugs.
Materials and Reagents
-
(S)-Stiripentol analytical standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)
Sample Preparation
A protein precipitation method is commonly employed for the extraction of stiripentol from plasma.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: A chiral stationary phase (CSP) column is required for the separation of (S)- and (R)-stiripentol. Examples include cellulose- or amylose-based columns.
-
Mobile Phase: A typical mobile phase for chiral separations could be a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The exact composition and gradient will need to be optimized for the specific column.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Controlled, for example, at 40°C.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(S)-Stiripentol: The precursor ion ([M+H]⁺) and a specific product ion are monitored.
-
This compound: The precursor ion ([M+D]⁺ or [M+H]⁺) and a specific product ion are monitored. The exact m/z values will depend on the specific isotopologue.
-
-
Instrument Parameters: Source temperature, gas flows, and collision energy should be optimized for maximum signal intensity for both the analyte and the internal standard.
Method Validation
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components at the retention times of the analyte and IS.
-
Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data, respectively. Typically, accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) and precision (%RSD) should be ≤15% (≤20% at the LLOQ).
-
Matrix Effect: Evaluating the effect of the biological matrix on the ionization of the analyte and IS. The use of a stable isotope-labeled internal standard like this compound is expected to effectively compensate for matrix effects.
-
Recovery: Determining the efficiency of the extraction process.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Stiripentol's Mechanism of Action: A Brief Overview
While the primary focus of this guide is on the analytical aspects of stiripentol quantification, understanding its mechanism of action provides context for its therapeutic importance. Stiripentol is believed to exert its anticonvulsant effects through a dual mechanism:
-
Direct GABAergic Effect: It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory neurotransmission mediated by GABA.
-
Indirect Pharmacokinetic Interaction: Stiripentol inhibits several cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19. This inhibition leads to increased plasma concentrations of other co-administered antiepileptic drugs, such as clobazam and its active metabolite, norclobazam, thereby potentiating their therapeutic effect.
Conclusion
References
Performance Showdown: Stiripentol Assay with a Deuterated Standard vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic drugs is paramount. This guide provides a comparative analysis of a stiripentol assay utilizing a deuterated internal standard with alternative analytical methods. The use of a deuterated standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages in terms of accuracy and robustness, which will be detailed through the presentation of experimental data and protocols.
Superior Performance with a Deuterated Standard: A Data-Driven Comparison
| Performance Characteristic | LC-MS/MS with Deuterated Standard | HPLC-UV / Fluorescence |
| Lower Limit of Quantification (LLOQ) | As low as 10 ng/mL[1] | 0.05 µg/mL (50 ng/mL)[2] to 0.1 µg/mL (100 ng/mL) |
| Linearity (r²) | > 0.99[3] | > 0.999[4] |
| Precision (%RSD) | Typically < 15%[3] | < 2%[4] |
| Accuracy (%RE) | Typically within ±15%[3] | 98.40% - 98.53%[1] |
| Specificity | High, based on mass-to-charge ratio | Potential for interference from co-eluting compounds[5] |
| Matrix Effect Compensation | Excellent, due to co-eluting standard | Prone to matrix effects |
| Sample Volume | Can be as low as 10 µL[2] | Typically requires larger volumes |
Experimental Workflow and Protocols
The general workflow for a stiripentol assay using a deuterated standard with LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Quantification of Stiripentol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of stiripentol, an orphan antiepileptic drug used in the treatment of Dravet syndrome. Accurate measurement of stiripentol concentrations is crucial for therapeutic drug monitoring (TDM) to optimize treatment, manage drug-drug interactions, and ensure patient safety.[1][2] This document outlines the experimental protocols and performance characteristics of various quantification methods based on published scientific literature, offering a valuable resource for laboratories seeking to establish or refine their analytical procedures for stiripentol.
While a formal inter-laboratory comparison study with standardized samples is not publicly available, this guide collates and compares data from individual validated methods to aid in the selection of an appropriate analytical technique. The primary methods discussed include High-Performance Liquid Chromatography (HPLC) with various detectors and High-Performance Thin-Layer Chromatography (HPTLC).
Quantitative Performance of Stiripentol Quantification Methods
The selection of an analytical method for stiripentol quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and desired sample throughput. The following tables summarize the quantitative performance of different methods as reported in the literature.
Table 1: Comparison of HPLC-Based Methods for Stiripentol Quantification
| Parameter | HPLC-UV/DAD[3][4] | HPLC-Fluorescence[5] |
| Linearity Range | 1 - 25 µg/mL | Not explicitly stated, but LLOQ is 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.081 µg/mL | 0.05 µg/mL |
| Limit of Detection (LOD) | 0.024 µg/mL | Not specified |
| Accuracy (% Recovery) | 100.08 ± 1.73% | Not specified |
| Precision (%RSD) | < 2% | Not specified |
| Sample Matrix | Bulk drug, Pharmaceutical dosage form | Human Plasma |
Table 2: Performance of HPTLC Method for Stiripentol Quantification
| Parameter | HPTLC[6] |
| Linearity Range | 50 - 300 ng/spot |
| Correlation Coefficient (r) | 0.994 |
| Accuracy (% Recovery) | 100.25% |
| Precision (%RSD) | < 2% (Intra- and inter-day) |
| Sample Matrix | Bulk drug, Pharmaceutical dosage form |
Experimental Protocols
This section provides detailed methodologies for the key stiripentol quantification methods cited in this guide.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the determination of stiripentol in bulk and pharmaceutical dosage forms.[3][4]
-
Sample Preparation:
-
Prepare a stock solution of stiripentol (1 mg/mL) by dissolving 25 mg of the reference standard in 25 mL of methanol.
-
Dilute the stock solution with methanol to create a working standard solution of 100 µg/mL.
-
For pharmaceutical dosage forms, dissolve the capsule content in methanol to achieve a similar concentration.
-
-
Chromatographic Conditions:
-
Column: Symmetry C18 column.
-
Mobile Phase: Isocratic elution with an appropriate mobile phase (details to be optimized based on the specific column and system).
-
Detection: Photodiode array (DAD) detector.
-
Injection Volume: 20 µL.
-
-
Validation Parameters:
High-Performance Liquid Chromatography with Fluorescence Detection
This method is designed for the rapid determination of stiripentol in human plasma, making it suitable for therapeutic drug monitoring.[5]
-
Sample Preparation:
-
Perform a simple deproteinization of the plasma sample with acetonitrile.
-
A small sample volume of 10 µL is sufficient for the analysis.
-
-
Chromatographic Conditions:
-
Column: Discovery® HS C18 column (3 µm, 4.6 mm × 150 mm).
-
Mobile Phase: A mixture of 25 mM phosphate buffer (pH 2.6) and acetonitrile (43:57, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: Fluorescence detector with excitation at 210 nm and emission at 400 nm.
-
-
Performance:
-
The retention time for stiripentol is approximately 4.6 minutes.
-
The method demonstrates good specificity with no interference from endogenous plasma components.
-
High-Performance Thin-Layer Chromatography (HPTLC)
This method provides a simpler and more cost-effective alternative for the quantification of stiripentol in bulk and pharmaceutical dosage forms.[6]
-
Sample Preparation:
-
Prepare a working standard solution of stiripentol (500 µg/mL) by dissolving the standard in methanol.
-
Apply the sample as bands on the HPTLC plate.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: Toluene: Dichloromethane: Ethyl acetate (6:2:2 v/v/v).
-
Detection: Densitometric analysis at 301 nm.
-
-
Performance:
-
The Rf value for stiripentol is 0.63.
-
The method was validated for linearity, accuracy, precision, LOD, and LOQ.
-
Visualizing Experimental Workflows and Method Selection
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described quantification methods and a logical approach to selecting the most suitable method.
Caption: Workflow for Stiripentol Quantification by HPLC-DAD.
References
- 1. An Updated Overview on Therapeutic Drug Monitoring of Recent Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Therapeutic drug monitoring of stiripentol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsr.in [japsr.in]
Justifying the Gold Standard: Why a Deuterated Internal Standard Outweighs a Structural Analog for Stiripentol Bioanalysis
In the quantitative bioanalysis of the anti-epileptic drug stiripentol, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the analytical method. While structural analogs are a viable option, the use of a stable isotope-labeled (SIL) internal standard, specifically a deuterated form of stiripentol (e.g., stiripentol-d9), is unequivocally the superior choice. This guide provides a comprehensive comparison, supported by experimental principles and data from analogous compounds, to justify the selection of a deuterated standard for researchers, scientists, and drug development professionals.
The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) is to compensate for variability throughout the analytical process, from sample preparation to instrument response.[1][2] An ideal IS should mimic the analyte's behavior as closely as possible. It is in this critical aspect that a deuterated standard demonstrates its inherent advantages over a structural analog.
The Core Advantages of a Deuterated Internal Standard
A deuterated internal standard is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This near-identical physicochemical profile ensures that the IS and the analyte co-elute chromatographically and experience the same effects of ion suppression or enhancement in the mass spectrometer's ion source.[1][2] This phenomenon, known as the matrix effect, is a significant source of variability and inaccuracy in bioanalytical methods. Structural analogs, due to their different chemical structures, may elute at different retention times and exhibit different ionization efficiencies, leading to inadequate compensation for matrix effects.
The European Medicines Agency (EMA) has noted that over 90% of submitted bioanalytical method validations incorporate SIL-IS, and studies using surrogate internal standards that are not close analogs have been rejected. This highlights the regulatory expectation and scientific consensus on the superiority of SIL-IS.
Quantitative Comparison: A Case Study
| Parameter | Structural Analog IS | Deuterated (SIL) IS | Improvement |
| Mean Bias (%) | 96.8 | 100.3 | Closer to the true value of 100% |
| Standard Deviation of Bias (%) | 8.6 | 7.6 | Significantly lower variance (p=0.02), indicating improved precision |
| Statistical Significance of Bias | p < 0.0005 (Significant deviation from 100%) | p = 0.5 (No significant deviation from 100%) | Statistically more accurate results |
Data adapted from a comparative study on kahalalide F, demonstrating the typical performance enhancement when replacing a structural analog with a SIL internal standard.[1]
These data clearly illustrate that the use of a SIL internal standard resulted in a significant improvement in both the accuracy and precision of the bioanalytical method.[1] This level of enhancement is directly translatable to the analysis of stiripentol, where reliable data is crucial for pharmacokinetic and therapeutic drug monitoring studies.
Experimental Protocols
A robust and reliable LC-MS/MS method is essential for the accurate quantification of stiripentol in biological matrices. Below is a representative experimental protocol utilizing a deuterated internal standard.
Sample Preparation
-
Aliquoting: To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., stiripentol-d9 in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Stiripentol: To be optimized, e.g., m/z 235.1 → 177.1
-
Stiripentol-d9: To be optimized, e.g., m/z 244.1 → 186.1
-
Justification Workflow
The decision to use a deuterated internal standard for stiripentol analysis is a logical progression based on the goal of achieving the highest quality data. The following diagram illustrates this justification workflow.
Caption: Justification workflow for selecting a deuterated internal standard.
Signaling Pathway of Justification
The rationale for choosing a deuterated standard can also be visualized as a signaling pathway, where the initial requirement for high-quality data triggers a cascade of decisions and outcomes.
Caption: Decision pathway for internal standard selection in stiripentol analysis.
References
A Harmonized Approach: Comparing EMA and FDA Bioanalytical Method Validation Guidelines for Internal Standards
An essential guide for researchers, scientists, and drug development professionals on the harmonized standards for bioanalytical method validation with a focus on internal standards, reflecting the adoption of the ICH M10 guideline by both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).
The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and quality of data from pharmacokinetic and toxicokinetic studies.[1][2] Historically, researchers navigated separate guidelines from the EMA and FDA. However, with the adoption of the International Council for Harmonisation (ICH) M10 guideline, a significant step has been taken towards global harmonization.[2][3][4] This guide provides a comparative overview of the EMA and FDA perspectives on bioanalytical method validation, with a specific focus on the crucial role of internal standards (IS), now largely unified under the ICH M10 framework.
An internal standard is a compound, often a stable isotope-labeled version of the analyte or a structurally similar analog, added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples.[1][5] Its purpose is to compensate for variability during sample processing and analysis, thereby improving the accuracy and precision of the quantitative data.
Quantitative Comparison of Key Validation Parameters
The following table summarizes the harmonized acceptance criteria for key bioanalytical method validation parameters as outlined in the ICH M10 guideline, which is now the standard for both the EMA and FDA.
| Validation Parameter | Acceptance Criteria (ICH M10) | Role of Internal Standard |
| Selectivity & Specificity | The response of interfering components should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and 5% for the internal standard.[6] | The IS response in the presence of potential interfering substances is monitored to ensure it is not affected. |
| Calibration Curve | At least 75% of non-zero calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). A minimum of 6 non-zero standards should be used.[5] | The IS is added to all calibration standards (except the blank sample) to normalize the analyte response. |
| Accuracy & Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ). This is assessed at a minimum of four QC levels: LLOQ, low, medium, and high. | A consistent IS response across QCs and calibration standards is crucial for achieving accurate and precise results. |
| Matrix Effect | The matrix factor, calculated with and without the presence of matrix, should be evaluated. The CV of the IS-normalized matrix factor should not be greater than 15%. | The IS is used to normalize the analyte response to compensate for ion suppression or enhancement caused by the biological matrix. |
| Stability | Analyte stability is assessed under various conditions (e.g., freeze-thaw, bench-top, long-term storage). The mean concentration of stability QCs should be within ±15% of the nominal concentration. | The stability of the internal standard in stock and working solutions should also be demonstrated.[7] |
| Carryover | Carryover in a blank sample following the Upper Limit of Quantification (ULOQ) standard should not be greater than 20% of the LLOQ for the analyte and 5% for the internal standard.[8] | The IS response in the blank sample is monitored to ensure no significant carryover from the previous injection. |
| Dilution Integrity | If samples are to be diluted, the accuracy and precision of the dilution must be demonstrated. The mean accuracy and precision of the diluted QCs should be within ±15%. | The IS is added after dilution to ensure accurate quantification. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of bioanalytical methods. The following protocols are based on the principles outlined in the ICH M10 guideline.
1. Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
-
Protocol:
-
Analyze at least six individual sources of blank biological matrix.
-
Spike one of these blank matrices with the analyte at the LLOQ and another with the internal standard at its working concentration.
-
Analyze the spiked and unspiked blank matrices.
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.
-
The response of any interfering peak in the blank samples should be no more than 20% of the analyte response at the LLOQ and no more than 5% of the IS response.
-
2. Matrix Effect
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
-
Protocol:
-
Prepare two sets of samples at low and high concentrations of the analyte and a constant concentration of the IS.
-
Set 1 (in matrix): Spike the analyte and IS into extracted blank matrix from at least six different sources.
-
Set 2 (neat solution): Prepare the same concentrations of analyte and IS in a neat solvent.
-
Calculate the matrix factor (MF) for each source by dividing the peak area of the analyte in the presence of matrix (Set 1) by the peak area of the analyte in the neat solution (Set 2).
-
Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.
-
The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should not be greater than 15%.
-
3. Internal Standard Response Variability
-
Objective: To monitor the consistency of the internal standard response across an analytical run.
-
Protocol:
-
During the analysis of calibration standards, QCs, and study samples, record the peak area of the internal standard for each injection.
-
Plot the IS response versus injection order.
-
Investigate any significant trends, drifts, or abrupt changes in the IS response. The FDA provides specific guidance on evaluating IS response variability.[9]
-
Generally, the IS response in the study samples should be within a certain percentage (e.g., 50-150%) of the mean IS response of the calibration standards and QCs in the same run.
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key processes in bioanalytical method validation and the central role of the internal standard.
Caption: Bioanalytical Method Lifecycle.
Caption: Role of the Internal Standard.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. worldwide.com [worldwide.com]
- 5. database.ich.org [database.ich.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. celerion.com [celerion.com]
- 9. fda.gov [fda.gov]
A Comparative Guide to the Bioanalytical Validation of Stiripentol Assays
For researchers, scientists, and drug development professionals, the rigorous and precise quantification of therapeutic agents is paramount. This guide provides a comparative analysis of the linearity, accuracy, and precision of various analytical methods for the antiepileptic drug stiripentol, supported by experimental data from published studies.
Stiripentol is a crucial treatment for Dravet syndrome, a severe form of epilepsy. Accurate measurement of its concentration in biological matrices and pharmaceutical formulations is essential for both clinical monitoring and quality control. This document outlines the performance characteristics of commonly employed analytical techniques, including High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and High-Performance Thin-Layer Chromatography (HPTLC), offering a baseline for laboratory professionals to assess and select appropriate assay methodologies.
Performance Characteristics of Stiripentol Assays
The following tables summarize the validation parameters for different stiripentol assays, providing a clear comparison of their linearity, accuracy, and precision.
Table 1: HPLC-DAD Method Validation Data [1][2][3]
| Parameter | Result |
| Linearity (r²) | 0.9996 |
| Range | 1–25 µg/mL |
| Accuracy (Mean Recovery) | 100.08 ± 1.73% |
| Precision (RSD) | < 2% |
| Limit of Detection (LOD) | 0.024 µg/mL |
| Limit of Quantitation (LOQ) | 0.081 µg/mL |
Table 2: HPTLC Method Validation Data [4][5]
| Parameter | Result |
| Linearity (r) | 0.99419 |
| Range | 50–300 ng/band |
| Accuracy (Average Recovery) | 100.25% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.0174 ng/spot |
| Limit of Quantitation (LOQ) | 0.053 ng/spot |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the experimental protocols for the HPLC-DAD and HPTLC methods described above.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the determination of stiripentol in bulk and pharmaceutical dosage forms.[1][2]
-
Chromatographic System: An isocratic reversed-phase high-performance liquid chromatography system.
-
Column: Symmetry C18 column.
-
Detector: Photodiode Array Detector (DAD).
-
Sample Preparation: For analysis of the bulk drug, a standard solution of stiripentol is prepared. For dosage forms, the contents of capsules are dissolved in a suitable solvent, such as methanol, and then diluted with the mobile phase to the desired concentration.[1]
-
Stress Degradation Studies: To ensure the stability-indicating nature of the method, stiripentol is subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[1][2][3] For instance, acid degradation can be initiated using 0.005 N to 0.1 N HCl, while oxidative stress can be applied using a 10% hydrogen peroxide solution.[3]
High-Performance Thin-Layer Chromatography (HPTLC)
This HPTLC method has been validated for the determination of stiripentol in bulk and dosage forms.[4][5]
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A solvent system consisting of Ethyl acetate: Dichloromethane: Toluene in a ratio of 2:2:6 (v/v/v).
-
Detection: Densitometric analysis at 301 nm.
-
Sample Preparation: A standard stock solution of stiripentol is prepared in methanol. This solution is then used to prepare working standards of various concentrations.[4]
-
Forced Degradation Studies: Stiripentol is subjected to forced degradation under acidic (0.1N HCl), alkaline (0.1N NaOH), hydrolytic (distilled water), thermal (40°C), oxidative (3% H2O2), and photolytic (UV radiation) conditions.[4][5]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the analysis of stiripentol using an HPLC-based method.
References
- 1. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsr.in [japsr.in]
- 5. japsr.in [japsr.in]
Comparative analysis of different extraction methods for stiripentol
A Comparative Analysis of Stiripentol Purification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different methods for the purification of stiripentol, a crucial final step in its chemical synthesis. The information presented is collated from various scientific patents and publications, offering insights into the efficiency and outcomes of different purification protocols. This document is intended to aid researchers, scientists, and drug development professionals in selecting and optimizing methods for obtaining high-purity stiripentol.
Introduction to Stiripentol Purification
Stiripentol is an antiepileptic drug primarily used in the treatment of severe myoclonic epilepsy in infancy (SMEI), also known as Dravet syndrome[1][2]. As a synthetic pharmaceutical compound, the final purity of stiripentol is critical for its safety and efficacy. The "extraction" of stiripentol, in the context of its manufacturing, refers to the work-up and purification procedures following its chemical synthesis. These processes are designed to isolate stiripentol from the reaction mixture, removing unreacted starting materials, by-products, and other impurities[1]. The choice of purification method can significantly impact the yield, purity, and particle size distribution of the final active pharmaceutical ingredient (API)[3].
This guide will compare different purification strategies, focusing on solvent extraction and crystallization techniques, and provide the available quantitative data to support the comparison.
Comparative Data of Stiripentol Purification Methods
The following table summarizes quantitative data from different described methods for the purification of stiripentol. The primary methods involve reduction of an intermediate ketone followed by extraction and crystallization.
| Method Reference | Reducing Agent | Extraction Solvent | Crystallization Solvent | Yield | Melting Point (°C) | Purity |
| Patent CN102690252A (Example 1)[4] | Sodium Borohydride (NaBH₄) | Ethyl acetate | Ethanol | 75% | 73-74 | Not specified |
| Patent CN102690252A (Example 2)[4] | Aluminum Isopropoxide | Not specified (rotary distillation of organic solvent) | Ethanol | 95% | 73-74 | Not specified |
| One-Pot Process (Sudrik et al.)[5] | Sodium Borohydride (NaBH₄) / Cerium(III) Chloride (CeCl₃) | Dichloromethane (DCM) | Methanol (in work-up) | 90.62% | 74-75 | >99% (HPLC) |
| US Patent 7750169B2[3] | Potassium Borohydride (KBH₄) | Not specified for initial extraction | Aromatic solvent (e.g., Toluene) | Good yields (not quantified) | Not specified | High purity |
Experimental Protocols
Below are detailed methodologies for the key purification experiments cited in the comparative data table.
Protocol 1: Sodium Borohydride Reduction with Ethyl Acetate Extraction and Ethanol Crystallization
This protocol is based on Example 1 from patent CN102690252A.[4]
-
Reduction: To a solution of 0.1 mol of 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one in 200 mL of ethanol, add 0.2 mol of sodium borohydride (NaBH₄).
-
Reaction: Stir the mixture at room temperature for 12-15 hours.
-
Quenching: Add 80 mL of saturated ammonium chloride solution to the reaction mixture.
-
Extraction: Perform a liquid-liquid extraction using ethyl acetate.
-
Solvent Removal: Recover the ethyl acetate by rotary evaporation to obtain the crude product.
-
Crystallization: Crystallize the crude solid from ethanol to yield pure stiripentol.
Protocol 2: Aluminum Isopropoxide Reduction with Ethanol Crystallization
This protocol is based on Example 2 from patent CN102690252A.[4]
-
Reduction: In a reaction vessel, combine 0.1 mol of 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one, 0.050 mol of aluminum isopropoxide, and 100 mL of isopropanol.
-
Reaction: Stir the mixture at reflux for 5 hours.
-
Acidification and Washing: Acidify the reaction mixture with hydrochloric acid and then wash with water until neutral.
-
Solvent Removal: Recover the organic solvent by rotary distillation.
-
Crystallization: Crystallize the resulting solid from ethanol to obtain pure stiripentol.
Protocol 3: One-Pot Synthesis with Dichloromethane Extraction
This protocol is based on the one-pot process described by Sudrik et al.[5]
-
Reaction Work-up: Following the in-situ Luche reduction of the α,β-unsaturated ketone intermediate, add 50 mL of 2N HCl to the reaction mixture and stir for 30 minutes.
-
Precipitation: Cool the mixture to 10°C to induce precipitation of the product.
-
Isolation: Filter the precipitate and dry to obtain pure stiripentol. Note: The initial steps of this one-pot synthesis involve extraction with dichloromethane (DCM) to isolate intermediates before the final reduction step.
Protocol 4: Recrystallization from an Aromatic Solvent for Controlled Particle Size
This protocol is based on the process described in US Patent 7750169B2.[3]
-
Dissolution: Dissolve crude stiripentol in an aromatic solvent, such as toluene. The amount of solvent should be sufficient to fully dissolve the stiripentol at an elevated temperature.
-
Crystallization: Cool the solution to induce crystallization of stiripentol. The cooling rate can be controlled to influence particle size.
-
Recovery: Recover the stiripentol particles by filtration.
-
Drying: Dry the recovered particles under vacuum. This method is noted to be advantageous for producing stiripentol with a defined particle size distribution directly, avoiding the need for grinding, which can be problematic due to stiripentol's relatively low melting point[3].
Visualizations
Experimental Workflow for Stiripentol Synthesis and Purification
Caption: General workflow for the synthesis and purification of stiripentol.
Logical Relationships in Stiripentol Purification
Caption: Key parameters influencing the outcome of stiripentol purification.
Conclusion
The purification of stiripentol is a critical step in its manufacturing process, with the choice of methodology directly impacting the yield and purity of the final product. The presented data indicates that different reduction and crystallization methods can lead to varying outcomes. For instance, the use of aluminum isopropoxide as a reducing agent followed by ethanol crystallization reportedly results in a high yield of 95%[4]. A one-pot synthesis approach utilizing a Luche reduction has been shown to produce stiripentol with over 99% purity as determined by HPLC[5].
Furthermore, the selection of the crystallization solvent is not only crucial for purity but also for controlling the physical properties of the API. The use of aromatic solvents like toluene for recrystallization has been patented as a method to directly obtain stiripentol particles with a specific size distribution, which is a significant advantage for pharmaceutical formulation[3].
This guide provides a foundational comparison of stiripentol purification methods based on available literature. Researchers and professionals in drug development are encouraged to use this information as a starting point for process optimization, considering factors such as yield, purity, scalability, and the desired physical characteristics of the final stiripentol product.
References
- 1. veeprho.com [veeprho.com]
- 2. Stiripentol: A Novel Antiseizure Medication for the Management of Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7750169B2 - Process for the preparation of stiripentol particles having a defined particle size distribution - Google Patents [patents.google.com]
- 4. CN102690252A - Preparation method of stiripentol - Google Patents [patents.google.com]
- 5. orientjchem.org [orientjchem.org]
Safety Operating Guide
Proper Disposal of (S)-Stiripentol-d9: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (S)-Stiripentol-d9, a deuterated analog of the anticonvulsant agent Stiripentol.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. The health and safety data for labeled compounds like this compound are generally assumed to be similar to the corresponding unlabeled compound, Stiripentol.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2] Personnel handling the compound should be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Handling should occur in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes.[3]
Key Safety Data Summary:
| Parameter | Information | Source |
| Chemical Name | (S)-1-(benzo[d][2][4]dioxol-5-yl)-4,4-bis(methyl-d3)pent-1-en-5,5,5-d3-3-ol | [2] |
| Molecular Formula | C14H9D9O3 | [2] |
| Primary Hazard | Harmful if swallowed. | [5] |
| First Aid: Ingestion | Immediately call a poison center or doctor. | [5] |
| First Aid: Inhalation | Move to fresh air and consult a doctor if complaints arise. | [5] |
| Storage | Store in a cool, dry place in a tightly closed container, protected from light. | [6][7] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must comply with all federal, state, and local environmental regulations.[8] The following protocol provides a general guideline; however, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure adherence to specific local requirements.
Experimental Protocol for Disposal:
-
Segregation and Waste Identification:
-
Do not mix this compound waste with other chemical waste streams, especially other solvents.[9]
-
Label a dedicated, sealable, and chemically resistant waste container clearly as "Waste: this compound".
-
-
For Small Quantities (Solid Form):
-
Carefully sweep any solid material to collect it into the designated airtight waste container, taking care not to disperse dust.[3]
-
For trace amounts or contaminated materials (e.g., weighing paper, gloves), place them in the designated waste container.
-
-
For Solutions of this compound:
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinse solvent as hazardous waste in a separate, properly labeled container.
-
-
Final Disposal:
-
Once the waste container is full, seal it securely.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management provider.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 144017-66-3 | UFA01766 | Biosynth [biosynth.com]
- 2. Stiripentol d9 | CAS No: 1185239-64-8 [aquigenbio.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. lgcstandards.com [lgcstandards.com]
- 8. simmons.chemoventory.com [simmons.chemoventory.com]
- 9. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 10. carlroth.com:443 [carlroth.com:443]
Navigating the Safe Handling of (S)-Stiripentol-d9: A Comprehensive Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of (S)-Stiripentol-d9, a deuterated analog of the anticonvulsant agent Stiripentol.[1] Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development purposes. This compound is primarily used in research settings to explore antiepileptic therapies, leveraging its enhanced stability for pharmacokinetic and pharmacodynamic studies.[1]
Essential Safety and Handling Protocols
This compound, like its parent compound Stiripentol, requires careful handling to minimize exposure and ensure a safe laboratory environment. The following protocols are based on established safety practices for potent pharmaceutical compounds and general laboratory guidelines.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted before handling this compound.[2] The following table summarizes the recommended PPE to mitigate risks of exposure.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of powder-free nitrile or neoprene chemotherapy-grade gloves (ASTM D6978) | Prevents skin contact and absorption. Double-gloving is recommended for handling potent compounds.[3] |
| Eye Protection | Safety goggles or a face shield used in combination with safety glasses | Protects eyes from potential splashes or aerosols of the compound.[4][5][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[4] |
| Lab Coat/Gown | A disposable, polyethylene-coated polypropylene gown with tight-fitting cuffs | Provides a barrier to protect clothing and skin from contamination.[3][7] |
| Shoe Covers | Disposable shoe covers | Prevents the tracking of contaminants outside of the designated handling area.[3] |
Engineering Controls
To further minimize exposure, all handling of powdered this compound should be conducted within a certified chemical fume hood or a similar ventilated enclosure.[2] A safety shower and eyewash station should be readily accessible in the laboratory.[4][8]
Operational Plan: From Receipt to Experiment
A structured workflow is essential for the safe and effective use of this compound in a laboratory setting.
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol
-
Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage : Store the compound in a tightly sealed container in a freezer, at temperatures below 25°C, and protected from light.[4][9]
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.[8]
-
Transfer the sealed container to a certified chemical fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of the compound using a calibrated analytical balance within the fume hood.
-
If preparing a solution, add the solvent to the weighed compound slowly to avoid aerosolization.
-
-
Experimentation : Conduct the experiment following the established laboratory protocol, ensuring all manipulations of the compound are performed within the fume hood.
-
Decontamination and Cleanup :
-
Wipe down all surfaces and equipment that came into contact with the compound using an appropriate deactivating solution or soap and water.
-
Remove and dispose of PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound : Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, gowns, shoe covers, and weighing papers, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled, sealed hazardous waste container for liquid chemical waste.
-
Consult Safety Officer : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and procedures.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Caption: Chemical spill response workflow.
Spill Cleanup Procedure for a Minor Spill
For small spills that can be safely managed by laboratory personnel:
-
Alert Others : Immediately alert others in the vicinity.
-
Don PPE : Ensure you are wearing the appropriate PPE, including double gloves, a respirator, a lab gown, and eye protection.
-
Containment : Cover the spill with an absorbent material, such as a chemical spill pillow or absorbent pad, working from the outside in.
-
Cleanup : Carefully collect the absorbent material and any contaminated debris into a labeled hazardous waste bag or container.
-
Decontamination : Clean the spill area with a suitable decontaminating solution or soap and water.
-
Disposal : Dispose of all cleanup materials as hazardous waste.
-
Reporting : Report the incident to your supervisor and EHS department, and complete any required documentation.
For major spills, evacuate the area immediately and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
References
- 1. This compound | 144017-66-3 | UFA01766 | Biosynth [biosynth.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. tcichemicals.com [tcichemicals.com]
- 5. osha.gov [osha.gov]
- 6. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. schn.health.nsw.gov.au [schn.health.nsw.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
